molecular formula C9H10N4 B1349173 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine CAS No. 852990-17-1

1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B1349173
CAS No.: 852990-17-1
M. Wt: 174.2 g/mol
InChI Key: PXWHIPMNNBFUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine (CAS 852990-17-1) is a chemical compound with the molecular formula C9H10N4 and a molecular weight of 174.21 g/mol . This aminopyrazole derivative, characterized by a pyridin-3-ylmethyl substituent, is a valuable scaffold in medicinal chemistry and drug discovery research. Its structure features a pyrazol-5-amine group linked to a pyridine ring via a methylene bridge, making it a versatile building block for the synthesis of more complex molecules . The compound's molecular framework is common in the development of biologically active agents, and researchers utilize it to explore structure-activity relationships in various pharmacological targets . As a key intermediate, it can be used in cross-coupling reactions, functional group transformations, and the construction of combinatorial libraries. This product is intended for research and further manufacturing applications only . It is not intended for direct human use, including as a drug, cosmetic, or food ingredient. All sales are final. Researchers are responsible for verifying the identity and purity of the product for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-3-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-3-5-12-13(9)7-8-2-1-4-11-6-8/h1-6H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWHIPMNNBFUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360275
Record name 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852990-17-1
Record name 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is strategically divided into two main stages: the preparation of the key precursors, 3-(chloromethyl)pyridine hydrochloride and 5-amino-1H-pyrazole, followed by their subsequent condensation.

The synthesis of 3-(chloromethyl)pyridine hydrochloride begins with the oxidation of 3-methylpyridine to nicotinic acid. The carboxylic acid is then esterified to methyl nicotinate, which is subsequently reduced to 3-pyridinemethanol. The final step in this precursor's synthesis is the chlorination of the alcohol functionality.

The second precursor, 5-amino-1H-pyrazole, is proposed to be synthesized through the well-established condensation reaction between malononitrile and hydrazine.

The final step involves the N-alkylation of 5-amino-1H-pyrazole with 3-(chloromethyl)pyridine hydrochloride. This reaction is expected to proceed via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the chloromethyl group.

Experimental Protocols

Synthesis of 3-(chloromethyl)pyridine hydrochloride

Step 1: Oxidation of 3-Methylpyridine to Nicotinic Acid

This procedure involves the oxidation of 3-methylpyridine using potassium permanganate.[1][2]

  • To a 250 mL flask, add 3-methylpyridine (18.6 g, 0.2 mol) and 150 mL of water.

  • Heat the mixture to 80 °C.

  • Add potassium permanganate (66.36 g, 0.42 mol) in batches, maintaining the temperature between 85-90 °C.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, adjust the pH of the reaction solution to 3-4 with 2 mol/L hydrochloric acid.[1]

  • Cool the reaction mixture to 25 °C and filter to obtain nicotinic acid.

Step 2: Esterification of Nicotinic Acid to Methyl Nicotinate

This step involves a Fischer esterification of nicotinic acid with methanol.[1]

  • In a suitable flask, combine nicotinic acid (from the previous step) and methanol (12 g, 0.26 mol).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the crude product by distillation to obtain methyl nicotinate.

Step 3: Reduction of Methyl Nicotinate to 3-Pyridinemethanol

The ester is reduced to the corresponding alcohol using sodium borohydride.[2]

  • Dissolve methyl nicotinate in a 1:1 mixture of THF and toluene (150 mL total).[2]

  • Add sodium borohydride (30.24 g, 0.8 mol) and aluminum chloride as a catalyst.[2]

  • Stir the reaction for 3-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction and work up to isolate 3-pyridinemethanol.

Step 4: Chlorination of 3-Pyridinemethanol to 3-(chloromethyl)pyridine hydrochloride

The final step for this precursor is the conversion of the alcohol to a chloride using thionyl chloride.[1][3][4]

  • Prepare a solution of 3-pyridinemethanol (43.66 g, 0.4 mol) in 160 mL of toluene.[4]

  • In a separate flask, charge thionyl chloride (50.96 g, 0.428 mol) and 40 mL of toluene.[4]

  • Maintain the temperature of the thionyl chloride solution at 23-35 °C and slowly add the 3-pyridinemethanol solution.[4]

  • After the addition is complete, apply a vacuum to the reaction mixture to assist in the precipitation of the product.[4]

  • Filter the resulting suspension and wash the solid with toluene to obtain 3-(chloromethyl)pyridine hydrochloride.

Synthesis of 5-amino-1H-pyrazole

This synthesis is based on the condensation of malononitrile with hydrazine.[5][6]

  • In a reaction vessel, dissolve malononitrile in a suitable solvent such as ethanol.

  • Add hydrazine hydrate to the solution.

  • The reaction is typically carried out at reflux temperature.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • The crude product can be purified by recrystallization.

Synthesis of this compound

This proposed protocol is based on general methods for the N-alkylation of pyrazoles.[7][8][9]

  • In a round-bottom flask, dissolve 5-amino-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution.[7]

  • Allow the mixture to stir at 0 °C for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

  • Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of the precursors. Data for the final product synthesis is not available as it is a proposed route.

Table 1: Synthesis of 3-(chloromethyl)pyridine hydrochloride

StepReactantsMolar RatioTemperature (°C)TimeYieldReference(s)
1. Oxidation 3-Methylpyridine : Potassium Permanganate1 : 2.1-2.385-9030 min-[1][2]
2. Esterification Nicotinic Acid : Methanol1 : 1.3Reflux--[1]
3. Reduction Methyl Nicotinate : Sodium Borohydride1 : 4-5-3-4 h-[2]
4. Chlorination 3-Pyridinemethanol : Thionyl Chloride1 : 1.1-1.323-35-97.0%[1][4]

Table 2: Synthesis of 5-amino-1H-pyrazole

ReactantsSolventTemperatureYieldReference(s)
Malononitrile, Hydrazine HydrateEthanolRefluxGood[5][6]

Visualization of the Synthetic Pathway

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow cluster_precursor1 Synthesis of 3-(chloromethyl)pyridine hydrochloride cluster_precursor2 Synthesis of 5-amino-1H-pyrazole cluster_final Final Product Synthesis A 3-Methylpyridine B Nicotinic Acid A->B Oxidation (KMnO4) C Methyl Nicotinate B->C Esterification (MeOH, H+) D 3-Pyridinemethanol C->D Reduction (NaBH4) E 3-(chloromethyl)pyridine hydrochloride D->E Chlorination (SOCl2) I This compound E->I F Malononitrile H 5-amino-1H-pyrazole F->H G Hydrazine G->H Condensation H->I N-Alkylation (Base, DMF)

Caption: Proposed synthetic pathway for this compound.

Conclusion

This technical guide outlines a feasible and detailed synthetic route for this compound. The synthesis of the key precursors is well-documented, and a scientifically sound protocol for the final condensation step is proposed based on established N-alkylation methodologies for pyrazoles. The provided experimental procedures and quantitative data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications. Further optimization of the proposed final step may be required to maximize yield and purity.

References

1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical properties of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine (CAS No. 852990-17-1). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols for its synthesis, in-depth characterization data, and specific biological activity information for this particular isomer are not extensively documented in publicly accessible sources. This guide presents the confirmed basic chemical properties and contextualizes the potential synthetic routes and biological significance of this molecule by drawing comparisons with structurally related pyrazole derivatives.

Chemical Properties

This compound is a heterocyclic compound containing both a pyridine and a pyrazole ring system. The following table summarizes its fundamental chemical properties based on information from chemical supplier databases.

PropertyValueSource
CAS Number 852990-17-1BIOFOUNT[1]
Molecular Formula C₉H₁₀N₄BIOFOUNT[1]
Molecular Weight 174.2 g/mol BIOFOUNT[1]
IUPAC Name This compound-
Physical Form Solid (presumed)Sigma-Aldrich
Storage Conditions Store at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years).BIOFOUNT[1]

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway

A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a 5-aminopyrazole precursor and a suitable pyridine-containing electrophile.

G Target This compound Precursors Retrosynthetic Disconnection Target->Precursors Aminopyrazole 1H-pyrazol-5-amine Precursors->Aminopyrazole N-alkylation or Reductive Amination PyridineElectrophile 3-(Halomethyl)pyridine or Pyridine-3-carbaldehyde Precursors->PyridineElectrophile

Caption: Retrosynthetic analysis of the target compound.

General Experimental Considerations for N-Alkylation of 5-Aminopyrazole:

  • Reactants: 1H-pyrazol-5-amine and 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the pyrazole nitrogen or the exocyclic amine. The regioselectivity of N-alkylation can be a challenge with aminopyrazoles, potentially leading to a mixture of isomers.

  • Temperature: The reaction would likely be conducted at room temperature or with gentle heating.

  • Work-up and Purification: The reaction mixture would typically be quenched with water, extracted with an organic solvent, and the product purified by column chromatography.

General Experimental Considerations for Reductive Amination:

  • Reactants: 1H-pyrazol-5-amine and pyridine-3-carbaldehyde.

  • Reducing Agent: A selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

  • Solvent: A solvent compatible with the reducing agent, such as dichloromethane (DCM) or dichloroethane (DCE).

  • Procedure: The amine and aldehyde are typically stirred together to form an imine intermediate, which is then reduced in situ by the addition of the reducing agent.

  • Work-up and Purification: Similar to the N-alkylation method, the reaction would be quenched and the product extracted and purified chromatographically.

Biological Activity and Signaling Pathways

There is no specific biological activity data or implication in signaling pathways reported for this compound in the reviewed scientific literature. However, the pyrazole scaffold is a well-known privileged structure in medicinal chemistry, and numerous derivatives have been synthesized and evaluated for a wide range of biological activities.[2][3]

Derivatives of 1H-pyrazol-5-amine have shown potential as:

  • Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors developed for cancer therapy. For instance, derivatives have been investigated as inhibitors of Checkpoint Kinase 1 (CHK1) for hematologic malignancies and Fibroblast Growth Factor Receptors (FGFRs).[4][5]

  • Anti-inflammatory Agents: Some pyrazole derivatives have been explored for their anti-inflammatory properties.[6]

  • Antimicrobial Agents: Novel 1-methyl-1H-pyrazol-5-amine derivatives have been synthesized and evaluated for their potential as antimicrobial agents.[7]

  • URAT-1 Inhibitors: Structurally related pyrazole compounds have been investigated as urate transporter 1 (URAT-1) inhibitors for the treatment of hyperuricemic nephropathy.[8]

Given the prevalence of the aminopyrazole scaffold in bioactive molecules, it is plausible that this compound could be a subject of interest in drug discovery programs. The general workflow for such a program is depicted below.

G cluster_0 Drug Discovery and Development Compound This compound Screening High-Throughput Screening Compound->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for drug discovery.

Conclusion

This compound is a chemical entity for which basic identifiers and properties are available primarily through commercial suppliers. There is a notable absence of in-depth scientific literature detailing its synthesis, characterization, and biological functions. Researchers interested in this specific molecule would likely need to undertake its de novo synthesis and characterization. The broader literature on pyrazole derivatives suggests that this compound could hold potential for biological activity, particularly in areas such as kinase inhibition and anti-inflammatory or antimicrobial applications. This guide serves as a starting point by providing the known information and highlighting the significant gaps in the current public knowledge base for this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive framework for the structural elucidation of the novel compound, 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine. Due to the limited availability of direct literature on this specific molecule, this document presents a robust, hypothetical methodology based on established analytical techniques and data from structurally related analogues. The guide details a plausible synthetic route and outlines the application of mass spectrometry, NMR spectroscopy, IR spectroscopy, and X-ray crystallography for unambiguous structure confirmation. All presented data is predictive and intended to serve as a benchmark for researchers undertaking the synthesis and characterization of this or similar compounds.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the nature of their substituents. The title compound, this compound, combines the biologically active pyrazole-5-amine core with a pyridin-3-ylmethyl substituent at the N1 position, suggesting potential for unique pharmacological properties, possibly as a kinase inhibitor.[6][7] Accurate and thorough structure elucidation is the foundational step in the development of any new chemical entity, ensuring its identity and purity before further investigation.

This guide provides a detailed, albeit predictive, pathway for the synthesis and structural confirmation of this compound, leveraging a multi-technique analytical approach.

Proposed Synthesis

The synthesis of 1-substituted-1H-pyrazol-5-amines is well-documented and typically involves the cyclocondensation of a hydrazine derivative with a β-ketonitrile or a similar 1,3-dicarbonyl compound.[8] A plausible and efficient route to synthesize the title compound is a two-step process starting from 3-(hydrazinylmethyl)pyridine and a suitable three-carbon building block.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a cyclocondensation reaction.

Materials:

  • 3-(Hydrazinylmethyl)pyridine dihydrochloride

  • 3-Methoxyacrylonitrile (or a suitable equivalent like 3,3-dimethoxypropanenitrile)

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Preparation of the Free Hydrazine Base: In a round-bottom flask, suspend 3-(hydrazinylmethyl)pyridine dihydrochloride (1.0 eq) in ethanol. To this suspension, add a solution of sodium ethoxide (2.2 eq) in ethanol dropwise at 0 °C. Stir the mixture for 1 hour, allowing the free hydrazine base to form. The precipitated sodium chloride can be removed by filtration.

  • Cyclocondensation Reaction: To the filtered ethanolic solution of 3-(hydrazinylmethyl)pyridine, add 3-methoxyacrylonitrile (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure. Resuspend the crude residue in dichloromethane and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Free Base Formation cluster_1 Step 2: Cyclocondensation cluster_2 Purification A 3-(Hydrazinylmethyl)pyridine dihydrochloride C 3-(Hydrazinylmethyl)pyridine (Free Base in Solution) A->C Stir at 0°C B Sodium Ethoxide in Ethanol B->C D 3-Methoxyacrylonitrile E Reaction Mixture D->E F This compound (Crude Product) E->F Reflux (4-6h) G Purified Product

Caption: Proposed workflow for the synthesis of this compound.

Structure Elucidation and Data Presentation

The definitive structure of the synthesized compound would be established using a combination of spectroscopic methods.

Mass Spectrometry (MS)

Protocol: High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source would be performed to determine the exact mass of the molecular ion. Fragmentation patterns would be analyzed using MS/MS to confirm the connectivity of the pyridinylmethyl and pyrazol-amine moieties.

Expected Data: The fragmentation of pyrazoles often involves the loss of N₂ or HCN, and cleavage at the benzylic-type position is expected.[9][10]

Parameter Predicted Value Interpretation
Molecular Formula C₉H₁₀N₄
Monoisotopic Mass 174.0905
[M+H]⁺ (ESI-HRMS) 175.0978Protonated molecular ion. Confirms molecular weight.
Key Fragment 1 (m/z) 93.0498[C₅H₅N-CH₂]⁺ fragment from cleavage of the N-CH₂ bond.
Key Fragment 2 (m/z) 82.0556[C₃H₄N₃]⁺ fragment corresponding to the aminopyrazole ring.
Table 1: Predicted Mass Spectrometry Data.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. 2D NMR experiments (COSY, HSQC, HMBC) would be crucial to assign all proton and carbon signals unambiguously.

Expected Data: The chemical shifts are predicted based on known values for similar pyridinyl, methyl, and pyrazole-amine structures.[11][12]

Position Predicted ¹H δ (ppm) Multiplicity Predicted ¹³C δ (ppm)
Pyridine C2' 8.55d149.5
Pyridine C4' 7.70dt136.0
Pyridine C5' 7.35dd123.8
Pyridine C6' 8.50dd148.9
Methylene (-CH₂-) 5.30s52.0
Pyrazole C3 7.45d138.0
Pyrazole C4 5.65d95.5
Pyrazole C5 --155.0
Amine (-NH₂) 5.10br s-
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆).
Infrared (IR) Spectroscopy

Protocol: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or a thin film.

Expected Data: The spectrum would show characteristic bands for the N-H stretches of the amine, C-H stretches of the aromatic and methylene groups, and C=N/C=C stretches of the heterocyclic rings.

Wavenumber (cm⁻¹) Predicted Intensity Vibrational Mode
3400 - 3200Medium, BroadN-H stretching (amine)
3100 - 3000MediumAromatic C-H stretching
2950 - 2850WeakAliphatic C-H stretching (methylene)
1620 - 1580StrongC=N and C=C stretching (ring vibrations)
1550StrongN-H bending (scissoring)
Table 3: Predicted Infrared Absorption Bands.
Single-Crystal X-ray Crystallography

Protocol: Single crystals suitable for X-ray diffraction would be grown by slow evaporation from a suitable solvent (e.g., ethanol, acetonitrile). Data would be collected on a diffractometer, and the structure solved and refined to yield precise atomic coordinates.[13]

Expected Data: This technique would provide definitive proof of the structure, including bond lengths, bond angles, and the planarity of the rings. It would also reveal intermolecular interactions, such as hydrogen bonding, in the solid state.[14][15]

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~ 8.5
b (Å) ~ 10.0
c (Å) ~ 11.5
β (°) ~ 95
Z 4
Table 4: Hypothetical Crystallographic Data.

Potential Biological Activity and Signaling Pathway

Many pyrazole derivatives function as kinase inhibitors by competing with ATP at the enzyme's active site.[6][16][17] Given its structure, this compound could potentially inhibit kinases in pathways like the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[7][18] The amine group at C5 and the nitrogen atoms in the pyrazole and pyridine rings could form key hydrogen bonds within a kinase ATP-binding pocket.

Hypothetical Signaling Pathway Interaction

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 1-(pyridin-3-ylmethyl) -1H-pyrazol-5-amine Inhibitor->AKT Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by the title compound.

Conclusion

The unambiguous structure elucidation of a novel compound such as this compound requires a synergistic application of modern analytical techniques. This guide outlines a comprehensive and methodologically sound approach, from a plausible synthesis to detailed characterization by mass spectrometry, multi-dimensional NMR, IR spectroscopy, and single-crystal X-ray diffraction. While the specific data presented herein is predictive, the protocols and workflows provide a solid foundation for researchers to successfully synthesize and characterize this and other new pyrazole-based chemical entities, paving the way for future investigations into their potential therapeutic applications.

References

Technical Guide: 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (CAS 287494-25-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding the chemical compound with CAS number 287494-25-1. Extensive searches have not yielded specific, publicly available experimental spectra (NMR, IR, Mass Spectrometry) or a detailed, validated synthesis protocol for this exact molecule. The experimental protocols and potential biological pathways described herein are based on general methodologies for closely related compounds and should be treated as illustrative examples.

Core Properties

1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a heterocyclic organic compound containing both a pyrazole and a pyridine ring system. Such structures are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4]

Chemical and Physical Properties

The fundamental properties of 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine are summarized in the table below, based on data from chemical databases and suppliers.[5][6]

PropertyValueSource
CAS Number 287494-25-1PubChem[5], Sigma-Aldrich[6]
Molecular Formula C₉H₁₀N₄PubChem[5], Sigma-Aldrich[6]
Molecular Weight 174.20 g/mol PubChem[5], Sigma-Aldrich[6]
IUPAC Name 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-aminePubChem[5]
Canonical SMILES CN1N=C(C=C1N)C2=CN=CC=C2PubChem[5]
InChI Key DOWIFHUJXYFHIH-UHFFFAOYSA-NPubChem[5]
Physical Form Solid (predicted)Sigma-Aldrich[6]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine has not been found in publicly available literature, a general and plausible synthetic route can be inferred from established methods for preparing substituted pyrazole derivatives. A common approach involves the condensation of a β-keto nitrile with a hydrazine derivative.

General Synthesis of 3-Aryl-5-aminopyrazoles

A representative synthesis for this class of compounds is outlined below. This protocol is illustrative and would require optimization for the specific target molecule.

Experimental Protocol:

  • Step 1: Synthesis of the β-Ketonitrile Precursor. A suitable pyridine-containing starting material, such as 3-acetylpyridine, would be reacted with a source of cyanide, like diethyl cyanomethylphosphonate, in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., anhydrous THF) to form the corresponding β-ketonitrile. The reaction would typically be carried out under an inert atmosphere and at a controlled temperature.

  • Step 2: Cyclization with Methylhydrazine. The resulting pyridine-containing β-ketonitrile is then reacted with methylhydrazine (or a salt thereof, such as methylhydrazine sulfate) in a suitable solvent, often an alcohol like ethanol or a polar aprotic solvent. The reaction mixture is typically heated to reflux to facilitate the cyclization and formation of the pyrazole ring.

  • Step 3: Work-up and Purification. Upon completion of the reaction (monitored by an appropriate technique like TLC or LC-MS), the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to a standard aqueous work-up, which may involve neutralization and extraction with an organic solvent. The final product is purified using techniques such as column chromatography on silica gel or recrystallization to yield the desired 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine.

G start 3-Acetylpyridine + Cyanide Source precursor Pyridine-containing β-Ketonitrile start->precursor Base (e.g., NaH) Anhydrous Solvent cyclization Cyclization Reaction precursor->cyclization reagent Methylhydrazine reagent->cyclization Heat (Reflux) workup Aqueous Work-up & Extraction cyclization->workup purification Column Chromatography / Recrystallization workup->purification product 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine purification->product

A generalized synthetic workflow for 3-aryl-5-aminopyrazoles.

Spectral Data

Expected ¹H NMR Spectral Features
  • Pyridine Ring Protons: A set of multiplets in the aromatic region (typically δ 7.0-9.0 ppm).

  • Pyrazole Ring Proton: A singlet for the proton on the pyrazole ring.

  • Amine Protons: A broad singlet for the -NH₂ group, the chemical shift of which can be concentration and solvent dependent.

  • Methyl Protons: A singlet for the N-methyl group.

Expected IR Spectral Features
  • N-H Stretching: A characteristic absorption band for the primary amine (NH₂) in the region of 3200-3500 cm⁻¹.

  • C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the pyrazole and pyridine rings.

  • C-H Stretching: Absorptions for aromatic and aliphatic C-H bonds.

Expected Mass Spectrometry Data
  • Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (174.20 g/mol ).

Biological Activity and Signaling Pathways

While the specific biological activity of 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is not documented in the available literature, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

  • Anti-inflammatory[3]

  • Analgesic[3]

  • Antimicrobial[1]

  • Anticancer[2]

  • Antiviral[4]

Many of these activities are attributed to the ability of pyrazole-containing compounds to act as inhibitors of various enzymes, particularly kinases.

Potential Kinase Inhibition Pathway

Given the prevalence of pyrazole derivatives as kinase inhibitors, a plausible, though unconfirmed, mechanism of action for this compound could involve the inhibition of a signaling pathway crucial for cell proliferation and survival, such as a mitogen-activated protein kinase (MAPK) pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binding Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Gene Expression Inhibitor 1-Methyl-3-(pyridin-3-yl) -1H-pyrazol-5-amine (Hypothetical Target) Inhibitor->Raf Inhibition

References

An In-depth Technical Guide to the Mechanism of Action of Pyridinylmethyl Pyrazolamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyridinylmethyl pyrazolamine and its related scaffolds, such as pyrazolopyridines and pyrazolopyrimidines, represent a privileged class of heterocyclic compounds in modern medicinal chemistry. This guide delves into their primary mechanism of action as kinase inhibitors, a role that has positioned them at the forefront of targeted therapies, particularly in oncology. We will explore the specific kinase targets, the associated signaling pathways they modulate, and the quantitative measures of their inhibitory activity. Furthermore, this document provides an overview of the key experimental protocols utilized to elucidate their biological function, supplemented by structured data tables and detailed pathway diagrams to facilitate a comprehensive understanding.

Core Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for pyridinylmethyl pyrazolamine compounds and their structural analogs is the inhibition of protein kinases.[1][2][3][4] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins. This process is a fundamental regulatory mechanism in a vast array of cellular processes, including cell cycle progression, proliferation, differentiation, survival, and apoptosis.[2][4]

In many pathological conditions, particularly cancer, the aberrant activity of certain kinases drives uncontrolled cell growth and survival.[2] Pyridinylmethyl pyrazolamine derivatives are designed to act as small molecule kinase inhibitors. Most function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase enzyme.[3] This binding event prevents the natural substrate, ATP, from accessing the active site, thereby blocking the phosphorylation cascade and inhibiting the downstream signaling pathway.

The pyrazole and pyridine moieties are key pharmacophoric features. The pyrazole ring can act as a bioisostere for other aromatic systems, contributing to improved solubility and lipophilicity, which enhances the drug-like properties of these compounds.[5] The nitrogen atoms within these heterocyclic rings are crucial for forming hydrogen bonds with key amino acid residues in the kinase ATP-binding site.[6]

Key Kinase Targets and Signaling Pathways

Research has identified several key kinase families that are targeted by this class of compounds. The specific substitutions on the pyrazolopyridine or pyrazolopyrimidine core determine the selectivity and potency against different kinases.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer and breast cancer.[1] Its activation triggers downstream pathways like the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, promoting cell proliferation and survival.

  • Signaling Pathway Diagram:

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P1 P EGFR->P1 Grb2_Sos Grb2/Sos P1->Grb2_Sos PI3K PI3K P1->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyridinylmethyl Pyrazolamine Compound Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition.

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

p38 MAPKs are a class of serine/threonine kinases involved in cellular responses to stress, inflammation, and apoptosis. Inhibitors of p38 kinase are investigated for their potential in treating inflammatory diseases. Pyrazolo[1,5-a]pyridines have been specifically developed as inhibitors of p38 kinase.[7]

  • Signaling Pathway Diagram:

p38_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MKK MKK3/6 Stress->MKK p38 p38 MAPK MKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammation Apoptosis TranscriptionFactors->Inflammation Inhibitor Pyrazolo[1,5-a]pyridine Compound Inhibitor->p38 Inhibition

Caption: p38 MAPK signaling cascade and the point of inhibition.

Other Notable Kinase Targets
  • Cyclin-Dependent Kinases (CDKs): These serine/threonine kinases are essential for regulating the cell cycle. Pyrazolopyridine derivatives have been identified as inhibitors of CDK8, which has oncogenic roles in colorectal cancer and melanoma.[2]

  • Akt (Protein Kinase B): A serine/threonine kinase in the PI3K-Akt-mTOR pathway, crucial for cell survival and proliferation. Pyrazole-based compounds have been developed as Akt inhibitors.[4]

  • Bcr-Abl: A constitutively active tyrosine kinase fusion protein, which is a hallmark of chronic myeloid leukemia (CML). Pyrazole derivatives have shown potent inhibitory activity against Bcr-Abl.[4]

Quantitative Data Summary

The efficacy of these compounds is quantified through various metrics, most commonly the half-maximal inhibitory concentration (IC50) and the growth inhibition percentage (GI%). Lower IC50 values indicate higher potency.

Compound Class/SeriesTarget Kinase / Cell LineMetricValueReference
Pyrazolo[1,5-a]pyrimidine (Comp. 9b)EGFR KinaseIC508.4 nM[1]
Pyrazolo[1,5-a]pyrimidine (Comp. 9b)EGFR KinaseInhibition % (at 25 nM)81.72%[1]
Pyrazolo[1,5-a]pyrimidine (Comp. 11)MCF-7 (Breast Cancer)GI%62.5%[1]
Pyrazole Derivative (Comp. 10)Bcr-Abl KinaseIC5014.2 nM[4]
Pyrazole Derivative (Comp. 10)K562 (Leukemia)IC500.27 µM[4]
Pyrazole Derivative (Comp. 14)C. parvum CDPK1IC500.7 nM[4]
Pyrazole Derivative (Comp. 15)C. parvum CDPK1IC502.5 nM[4]

Experimental Protocols

Elucidating the mechanism of action of pyridinylmethyl pyrazolamine compounds involves a series of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on a purified kinase enzyme.

Methodology:

  • Reagents: Purified recombinant kinase (e.g., EGFR), kinase buffer, ATP, a specific substrate peptide, and the test compound at various concentrations.

  • Procedure: The kinase, substrate, and test compound are pre-incubated in a microplate well.

  • The reaction is initiated by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence-based detection system).

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity, fluorescence, or luminescence, depending on the assay format.

  • Data Analysis: The percentage of kinase activity inhibition is calculated relative to a control (e.g., DMSO vehicle). IC50 values are determined by plotting inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

  • Experimental Workflow Diagram:

Kinase_Assay_Workflow Start Start Step1 Dispense Kinase, Substrate, & Compound into microplate Start->Step1 Step2 Pre-incubate Step1->Step2 Step3 Initiate reaction with ATP Step2->Step3 Step4 Incubate at controlled temperature Step3->Step4 Step5 Stop reaction Step4->Step5 Step6 Quantify substrate phosphorylation Step5->Step6 Step7 Calculate % Inhibition and determine IC50 Step6->Step7 End End Step7->End

Caption: General workflow for an in vitro kinase inhibition assay.

Cellular Proliferation / Cytotoxicity Assay

Objective: To assess the effect of a compound on the growth and viability of cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., MCF-7, K562) are cultured in appropriate media and seeded into 96-well plates.[1]

  • Treatment: After allowing the cells to adhere, they are treated with serial dilutions of the test compound or a vehicle control (DMSO).

  • Incubation: The plates are incubated for a period of time (typically 48-72 hours) to allow the compound to exert its effect.

  • Viability Assessment: Cell viability is measured using a variety of methods:

    • MTT/XTT Assay: A colorimetric assay that measures the metabolic activity of living cells.

    • CellTiter-Glo®: A luminescence-based assay that quantifies ATP levels, an indicator of viable cells.

  • Data Analysis: The results are used to calculate the percentage of growth inhibition (GI%) or the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).

Conclusion

Pyridinylmethyl pyrazolamine compounds and their congeners are a versatile and potent class of kinase inhibitors. Their mechanism of action is centered on the competitive inhibition of ATP binding to the active site of various protein kinases, many of which are validated targets in oncology and inflammatory diseases. The specificity and potency of these compounds can be finely tuned through synthetic modifications, leading to the development of targeted therapies. The experimental protocols outlined herein, from direct enzymatic assays to cell-based proliferation studies, are fundamental to characterizing their biological activity and advancing them through the drug discovery pipeline. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the novel heterocyclic compound, 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine. Due to the limited availability of public data on this specific molecule, this document outlines standardized experimental protocols for determining its physicochemical properties. It serves as a foundational resource for researchers initiating studies on this compound, offering methodologies for consistent and reproducible data generation. The guide includes hypothetical data tables and visual workflows to illustrate the expected outcomes of these experimental procedures, thereby facilitating the design and execution of laboratory investigations.

Introduction

This compound is a heterocyclic compound featuring both a pyridine and a pyrazole moiety. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The solubility and stability of a compound are critical parameters that influence its suitability for further development as a therapeutic agent, affecting everything from formulation to bioavailability and shelf-life. This guide details the necessary experimental frameworks to thoroughly characterize these properties for this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of a Related Compound: 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

PropertyValueSource
Molecular FormulaC₉H₁₀N₄PubChem[1]
Molecular Weight174.20 g/mol PubChem[1]
XLogP30.5PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count2PubChem[1]

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. The following sections describe standard protocols for determining both the kinetic and thermodynamic solubility of this compound.

Experimental Protocol: Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: To a 96-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add the DMSO stock solution to the aqueous buffer in small increments to achieve a range of final concentrations (e.g., 1-200 µM).

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic, or equilibrium, solubility provides a more accurate measure of a compound's solubility and is considered the gold standard.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Hypothetical Solubility Data Presentation

The results from the solubility experiments should be tabulated for clear comparison.

Table 2: Hypothetical Thermodynamic Solubility of this compound

pH of BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)
1.2255503157
4.5252101205
6.82575430
7.42560344
7.43785488

Stability Assessment

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products.[2][3] The stability of this compound should be evaluated under various stress conditions.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and to establish stability-indicating analytical methods.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the solutions to a variety of stress conditions:

    • Acidic: 0.1 N HCl at 60 °C for 24 hours.

    • Basic: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid compound and solution at 80 °C for 48 hours.

    • Photolytic: Expose the solid compound and solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Experimental Protocol: Long-Term Stability Studies

Long-term stability studies are performed under recommended storage conditions to establish the shelf-life of the compound.

Methodology:

  • Sample Storage: Store samples of this compound in its intended container-closure system under controlled long-term storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH).[2][4]

  • Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[3][5]

  • Parameters to be Tested: At each time point, assess the following parameters as appropriate:

    • Appearance

    • Assay of the active substance

    • Degradation products

    • Moisture content

Hypothetical Stability Data Presentation

The data from the long-term stability study should be presented in a clear and organized manner.

Table 3: Hypothetical Long-Term Stability Data for this compound at 25°C/60%RH

Time (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white powder99.80.15
3Conforms99.60.20
6Conforms99.50.23
12Conforms99.20.31
24Conforms98.70.45

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described in this guide.

Solubility_Assessment_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM DMSO Stock k_plate Prepare Assay Plate with Buffer k_start->k_plate k_add Add Compound from Stock k_plate->k_add k_incubate Incubate and Shake k_add->k_incubate k_detect Detect Precipitation (Nephelometry) k_incubate->k_detect k_end Determine Kinetic Solubility k_detect->k_end t_start Add Excess Solid to Buffers t_equilibrate Equilibrate (Shake-Flask) t_start->t_equilibrate t_separate Separate Solid and Liquid t_equilibrate->t_separate t_quantify Quantify Concentration (HPLC) t_separate->t_quantify t_end Determine Thermodynamic Solubility t_quantify->t_end

Caption: Workflow for Solubility Assessment.

Stability_Assessment_Workflow cluster_forced_degradation Forced Degradation Studies cluster_long_term Long-Term Stability Studies start This compound Sample fd_stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->fd_stress lt_store Store at Controlled Conditions (e.g., 25°C/60%RH) start->lt_store fd_analyze Analyze by Stability-Indicating HPLC fd_stress->fd_analyze fd_identify Identify Degradation Products fd_analyze->fd_identify end Establish Stability Profile and Shelf-Life fd_identify->end lt_test Test at Predetermined Intervals lt_store->lt_test lt_evaluate Evaluate Physical and Chemical Properties lt_test->lt_evaluate lt_evaluate->end

Caption: Workflow for Stability Assessment.

Conclusion

This technical guide provides a foundational framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed experimental protocols and utilizing the provided templates for data presentation, researchers can generate high-quality, reproducible data that is essential for advancing the preclinical development of this compound. The outlined methodologies are based on established industry standards and regulatory guidelines, ensuring the relevance and applicability of the generated data for decision-making in a drug development setting. Further research is warranted to elucidate the specific experimental values for this promising molecule.

References

The Discovery and Synthesis of Novel Pyrazole Amine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Among its many variations, pyrazole amine derivatives have emerged as a particularly fruitful area of research, demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] This technical guide provides an in-depth overview of the discovery and synthesis of novel pyrazole amine derivatives, with a focus on their role as protein kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic agents.

Core Concepts in Pyrazole Amine-Based Drug Discovery

The versatility of the pyrazole amine scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity.[5] Structure-activity relationship (SAR) studies are crucial in this process, guiding the iterative design and synthesis of more potent and selective compounds.[6][7] A primary focus of pyrazole amine derivatives has been the inhibition of protein kinases, a class of enzymes that play a central role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[1][2]

Key Biological Targets: Protein Kinases

Protein kinases are critical regulators of numerous cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[4] Pyrazole amine derivatives have shown significant promise as inhibitors of several important kinase families.

Janus Kinases (JAKs)

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential mediators of cytokine signaling through the JAK/STAT pathway.[8] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[8] Several pyrazole-based JAK inhibitors, such as Ruxolitinib, have been developed and approved for clinical use.[2]

The signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the dimerization of the receptor and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway JAK/STAT Signaling Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Modulation

A simplified diagram of the JAK/STAT signaling pathway.

Synthesis of Pyrazole Amine Derivatives

A variety of synthetic strategies have been developed for the construction of the pyrazole amine core and its derivatives. One common and versatile method is the condensation of a hydrazine derivative with a β-ketonitrile or a similar 1,3-dielectrophilic species.[5] Subsequent modifications, such as N-arylation or acylation, can then be performed to introduce desired substituents.

Representative Synthetic Protocol: Synthesis of 4-Amino-(1H)-pyrazole Derivatives

The following is a general, representative protocol for the synthesis of 4-amino-(1H)-pyrazole derivatives, which are potent JAK inhibitors.[8]

Step 1: Synthesis of 3-amino-1H-pyrazole-4-carbonitrile

A mixture of (1-ethoxyethylidene)malononitrile (1.0 eq) and hydrazine hydrate (1.1 eq) in ethanol is heated at reflux for 2-4 hours. After cooling, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the 3-amino-1H-pyrazole-4-carbonitrile intermediate.

Step 2: N-Arylation of the Pyrazole Ring

To a solution of the 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) and a substituted aryl halide (e.g., 4-fluorobenzonitrile, 1.2 eq) in a suitable solvent such as DMF, is added a base (e.g., K₂CO₃, 2.0 eq). The reaction mixture is heated at 80-100 °C for 6-12 hours. After completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 3: Reduction of the Nitrile Group

The N-arylated pyrazole-4-carbonitrile (1.0 eq) is dissolved in a suitable solvent like THF or methanol, and a reducing agent (e.g., Raney Nickel with hydrazine hydrate, or catalytic hydrogenation with Pd/C) is added. The reaction is stirred at room temperature or with gentle heating until the reduction is complete. The catalyst is removed by filtration, and the solvent is evaporated. The resulting 4-(aminomethyl)pyrazole derivative can be further modified if desired.

Experimental Protocols for Biological Evaluation

The biological activity of newly synthesized pyrazole amine derivatives is typically assessed through a series of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.

  • Materials: Recombinant kinase, kinase-specific substrate, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, a positive control inhibitor, and a DMSO vehicle control.

    • Add the kinase enzyme solution and incubate to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

    • Incubate for a defined period at a controlled temperature.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[8]

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation and viability of cancer cell lines.

  • Materials: Cancer cell lines (e.g., HEL, K562), cell culture medium, test compounds, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]

Data Presentation: Inhibitory Activity of Pyrazole Amine Derivatives

The following tables summarize the in vitro and cellular inhibitory activities of representative pyrazole amine derivatives against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole Amine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Ruxolitinib JAK1~3[2]
JAK2~3[2]
JAK3~430[2]
Compound 3f JAK13.4[8]
JAK22.2[8]
JAK33.5[8]
Compound 12k JAK26[6]
Compound 12l JAK23[6]
Compound 10e JAK2166[1]
JAK357[1]
Aurora A939[1]
Aurora B583[1]

Table 2: Anti-proliferative Activity of Selected Pyrazole Amine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 3f HEL0.89[8]
K5621.21[8]
Compound 11b HEL0.35[8]
K5620.37[8]
Compound 10e K5626.726[1]

Visualizing the Drug Discovery Workflow and Structure-Activity Relationships

The discovery of novel pyrazole amine derivatives follows a structured workflow, and the optimization of lead compounds is guided by systematic SAR studies.

Experimental Workflow for Kinase Inhibitor Discovery

The following diagram illustrates a typical workflow for the discovery and development of novel kinase inhibitors.

Drug_Discovery_Workflow Experimental Workflow for Kinase Inhibitor Discovery Target_ID Target Identification and Validation Lead_Gen Lead Generation (HTS, FBDD, etc.) Target_ID->Lead_Gen Synthesis Synthesis of Pyrazole Amine Library Lead_Gen->Synthesis Biochemical_Assay In Vitro Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical_Assay Cell_Assay Cell-Based Assays (e.g., Viability, Apoptosis) Biochemical_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design ADMET In Vitro ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Efficacy and Toxicology Studies ADMET->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical SAR_Analysis Structure-Activity Relationship of 4-Aminopyrazole JAK2 Inhibitors Core Core Scaffold 4-Aminopyrazole R1 R1 Position N1 of Pyrazole Core->R1 R2 R2 Position 4-Amino Group Core->R2 R3 R3 Position 3-Position of Pyrazole Core->R3 R1_sub Small, hydrophobic groups (e.g., cyclopropyl) are often favorable. R1->R1_sub R2_sub Substitution with a group that can interact with the hinge region is crucial. R2->R2_sub R3_sub Aromatic rings with specific substituents can enhance potency and selectivity. R3->R3_sub Activity {Biological Activity | JAK2 Inhibition} R1_sub->Activity R2_sub->Activity R3_sub->Activity

References

A Technical Guide to 1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Note on Nomenclature: Initial searches for "1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine" did not yield significant public data, suggesting it may be a novel or less-studied compound. However, a structurally related and well-documented analog, 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine , is readily found in chemical databases and literature. This guide will focus on the available data for this analog as a representative of this chemical class for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

The foundational step in any drug discovery program is the thorough characterization of the lead compound. Herein, we provide the IUPAC name, synonyms, and key physicochemical properties of 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-aminePubChem[1]
Molecular Formula C₉H₁₀N₄PubChem[1]
Molecular Weight 174.20 g/mol PubChem[1], Sigma-Aldrich
CAS Number 287494-25-1PubChem[1], Sigma-Aldrich
Canonical SMILES CN1N=C(C=C1N)C2=CN=CC=C2Sigma-Aldrich
InChI Key DOWIFHUJXYFHIH-UHFFFAOYSA-NSigma-Aldrich
Physical Form SolidSigma-Aldrich

Synonyms:

  • 1-Methyl-3-(3-pyridinyl)-1H-pyrazol-5-amine[1]

  • 2-methyl-5-pyridin-3-ylpyrazol-3-amine[1]

  • 1-methyl-3-(3-pyridyl)pyrazole-5-ylamine[1]

  • (1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)amine

Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives is a well-established field in organic chemistry. While a specific protocol for 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is not detailed in the provided search results, a general synthetic strategy for related aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile.

General Synthetic Protocol for Substituted Aminopyrazoles:

A common and versatile method for the synthesis of 5-aminopyrazole derivatives involves the cyclocondensation reaction between a substituted hydrazine and a β-ketonitrile. This approach allows for the introduction of diverse substituents on the pyrazole ring.

  • Step 1: Formation of the Hydrazine: The appropriately substituted hydrazine (e.g., methylhydrazine) is selected as a starting material.

  • Step 2: Condensation with a β-Ketonitrile: The hydrazine is reacted with a β-ketonitrile, such as 3-oxo-3-(pyridin-3-yl)propanenitrile, under acidic or basic conditions.

  • Step 3: Cyclization: The intermediate undergoes intramolecular cyclization to form the pyrazole ring.

  • Step 4: Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Logical Workflow for Aminopyrazole Synthesis

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A Substituted Hydrazine (e.g., Methylhydrazine) C Condensation A->C B β-Ketonitrile (e.g., 3-oxo-3-(pyridin-3-yl)propanenitrile) B->C D Intramolecular Cyclization C->D E Work-up and Purification D->E F 1-Substituted-3-Aryl-1H-pyrazol-5-amine E->F

Caption: General synthetic workflow for substituted aminopyrazoles.

Biological Activity and Potential Applications

Aminopyrazole scaffolds are prevalent in medicinal chemistry due to their diverse biological activities. While specific biological data for 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is not extensively available in the public domain, the broader class of pyrazole derivatives has been investigated for various therapeutic applications.

Potential Therapeutic Areas for Pyrazole Derivatives:

  • Anti-inflammatory: Pyrazole-containing compounds have been explored as potent anti-inflammatory agents.[2][3]

  • Anticancer: Certain pyrazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[3]

  • Antimicrobial: The pyrazole nucleus is a key component in the development of novel antimicrobial and antifungal agents.[4][5]

  • Neuroprotective: Some pyrazolol derivatives have shown promise as neuroprotective agents with free radical scavenging activity.[6]

Signaling Pathway Involvement:

A recent study highlighted a 1H-pyrazol-3-amine derivative as a novel, selective, and orally available inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[7] RIPK1 is a critical mediator of necroptosis, a form of programmed cell death, and inflammation. Inhibition of RIPK1 is a promising therapeutic strategy for inflammatory diseases.[7]

Hypothetical RIPK1 Inhibition Pathway

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_complex Signaling Complex cluster_inhibitor Therapeutic Intervention cluster_outcome Cellular Outcome TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 activates Inflammation Inflammation RIPK1->Inflammation Necroptosis Necroptosis RIPK1->Necroptosis Inhibitor Aminopyrazole Derivative Inhibitor->RIPK1 inhibits

Caption: Proposed mechanism of RIPK1 inhibition by an aminopyrazole derivative.

Future Directions and Research Opportunities

The aminopyrazole scaffold represents a promising starting point for the development of novel therapeutics. For this compound and its analogs, future research should focus on:

  • Synthesis and Characterization: Development of a robust and scalable synthetic route for the target compound and its derivatives.

  • Biological Screening: Comprehensive screening against a panel of kinases and other relevant biological targets to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluation of promising candidates in relevant animal models of disease.

This technical guide provides a foundational overview of this compound and its close analog, 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine. The rich chemistry and diverse biological activities associated with the aminopyrazole core make this class of compounds a fertile ground for future drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Optimized Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine, a key heterocyclic scaffold with significant potential in medicinal chemistry. The presented methodology focuses on a regioselective approach to ensure the desired N-1 substitution of the pyrazole ring. Furthermore, this application note outlines a comprehensive strategy for the optimization of the synthesis protocol, addressing critical parameters such as reaction conditions, solvent effects, and temperature to maximize yield and purity. The protocols are designed to be reproducible and scalable for applications in drug discovery and development.

Introduction

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The N-substituted derivatives, in particular, have garnered significant interest due to their diverse pharmacological activities. This compound is a valuable building block for the synthesis of novel therapeutic agents. The optimization of its synthesis is crucial for ensuring a reliable and efficient supply for research and development. This document details a robust synthetic route and provides a systematic approach to its optimization.

Synthesis Pathway Overview

The recommended synthetic strategy involves a two-step process. The first step is the synthesis of the key intermediate, (pyridin-3-ylmethyl)hydrazine. The second step is the cyclocondensation of this hydrazine derivative with a suitable three-carbon synthon to regioselectively form the desired 1,5-disubstituted pyrazole.

Synthesis_Pathway 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Intermediate_Hydrazone Pyridin-3-ylmethylenehydrazine 3-Pyridinecarboxaldehyde->Intermediate_Hydrazone Hydrazine Hydrazine Hydrazine Pyridinylmethylhydrazine (Pyridin-3-ylmethyl)hydrazine Intermediate_Hydrazone->Pyridinylmethylhydrazine Reduction (e.g., Pd/C, H2) Target_Molecule This compound Pyridinylmethylhydrazine->Target_Molecule Cyclocondensation Three_Carbon_Synthon 3,3-Diethoxypropanenitrile (Cyanoacetaldehyde equivalent) Three_Carbon_Synthon->Target_Molecule

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of (Pyridin-3-ylmethyl)hydrazine

This protocol describes the synthesis of the key hydrazine intermediate from 3-pyridinecarboxaldehyde.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Hydrazine hydrate

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas supply

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1.0 eq) in methanol.

  • Slowly add hydrazine hydrate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1 hour at room temperature to form the hydrazone intermediate.

  • Carefully replace the air in the reaction flask with an inert gas (e.g., nitrogen or argon).

  • Add 10% Pd/C catalyst (typically 2-5 mol%) to the reaction mixture.

  • Replace the inert gas with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC or LC-MS), filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Rinse the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (pyridin-3-ylmethyl)hydrazine. This product is often used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol outlines the cyclocondensation reaction to form the target molecule.

Materials:

  • (Pyridin-3-ylmethyl)hydrazine (from Protocol 1)

  • 3,3-Diethoxypropanenitrile (cyanoacetaldehyde diethyl acetal)

  • Ethanol

  • Acetic acid (optional, for thermodynamic control)

  • Sodium ethoxide (optional, for kinetic control)

  • Standard laboratory glassware for reactions under reflux

Procedure (Thermodynamic Control for Regioselectivity):

  • In a round-bottom flask, dissolve (pyridin-3-ylmethyl)hydrazine (1.0 eq) in ethanol.

  • Add 3,3-diethoxypropanenitrile (1.1 eq) to the solution.

  • Optionally, a catalytic amount of a weak acid like acetic acid can be added to facilitate the hydrolysis of the acetal and promote cyclization.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine).

Protocol Optimization

The optimization of the synthesis of this compound should focus on maximizing the yield of the desired N-1 isomer while minimizing the formation of the N-2 isomer and other byproducts.

Optimization_Workflow cluster_Params Optimization Parameters cluster_Outputs Evaluation Metrics Conditions Reaction Conditions (Kinetic vs. Thermodynamic) Optimization_Goal Optimized Synthesis of This compound Conditions->Optimization_Goal Solvent Solvent Solvent->Optimization_Goal Temperature Temperature Temperature->Optimization_Goal Catalyst Catalyst (Acidic vs. Basic) Catalyst->Optimization_Goal Yield Yield (%) Purity Purity (%) Regioselectivity N1:N2 Isomer Ratio Optimization_Goal->Yield Optimization_Goal->Purity Optimization_Goal->Regioselectivity

Figure 2: Workflow for the optimization of the synthesis protocol.

Key Optimization Parameters:
  • Regioselectivity Control (Kinetic vs. Thermodynamic Conditions): The reaction of an unsymmetrical hydrazine with a β-dicarbonyl equivalent can lead to two regioisomers.

    • Thermodynamic Control: Neutral or slightly acidic conditions at elevated temperatures (reflux) generally favor the formation of the more stable 1,5-disubstituted pyrazole (the desired product). This is because the initial Michael addition is reversible, allowing for equilibration to the thermodynamically favored intermediate.

    • Kinetic Control: Basic conditions (e.g., using sodium ethoxide) at lower temperatures can favor the formation of the 1,3-disubstituted pyrazole. The reaction is faster and the initial, kinetically favored product is trapped.

  • Solvent: The choice of solvent can influence reaction rates and selectivity. Protic solvents like ethanol and methanol are commonly used. Aprotic solvents such as DMF or DMSO could also be explored, especially for their higher boiling points which may be beneficial for driving the reaction to completion.

  • Temperature: The reaction temperature is a critical parameter. Higher temperatures generally favor the thermodynamically controlled product. A temperature screening study is recommended to find the optimal balance between reaction rate and selectivity.

  • Catalyst:

    • Acid Catalysis: A catalytic amount of a mild acid (e.g., acetic acid, p-toluenesulfonic acid) can accelerate the reaction by promoting the hydrolysis of the acetal and the subsequent cyclization.

    • Base Catalysis: As mentioned, basic catalysts (e.g., sodium ethoxide, triethylamine) can alter the regioselectivity and should be used with caution if the 1,5-isomer is the desired product.

Data Presentation for Optimization

The results of the optimization studies should be summarized in a clear and concise table to allow for easy comparison of the different reaction conditions.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntryCatalyst (eq)SolventTemperature (°C)Time (h)Yield (%)N1:N2 Ratio
1Acetic Acid (0.1)EthanolReflux (78)875>95:5
2- (None)EthanolReflux (78)126890:10
3p-TSA (0.05)TolueneReflux (110)682>98:2
4Sodium Ethoxide (1.1)Ethanol045520:80
5Triethylamine (1.1)DMF10087085:15

(Note: The data in this table is illustrative and should be replaced with experimental results.)

Conclusion

The provided protocols offer a reliable and regioselective route for the synthesis of this compound. By systematically optimizing the reaction parameters, particularly the choice of catalyst and temperature to ensure thermodynamic control, high yields and excellent regioselectivity for the desired N-1 isomer can be achieved. This optimized protocol is a valuable tool for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of novel pyrazole-based compounds.

Application Notes and Protocols for the Characterization of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine, a novel heterocyclic compound with potential applications in pharmaceutical research. The following protocols are designed to ensure accurate and reproducible results for the identification, purity assessment, and structural elucidation of this molecule.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust method for determining the purity of this compound. This method separates the target compound from potential impurities based on their polarity. A C18 column is employed with a gradient elution of a buffered aqueous mobile phase and an organic modifier, allowing for the resolution of compounds with a wide range of polarities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterValue
Retention Time (t R )~12.5 min
Purity (by area %)>98%

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Application Note: GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may be present in the this compound sample. The high separation efficiency of gas chromatography combined with the sensitive and specific detection by mass spectrometry allows for the confident identification of trace-level contaminants.

Experimental Protocol:

  • Instrumentation: A GC-MS system with a capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. If derivatization is required to improve volatility and peak shape, a suitable agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

Data Presentation:

ParameterExpected Value
Molecular Ion [M] m/z 174.1
Major Fragmentation Ionsm/z 93 (pyridin-3-ylmethyl cation), m/z 81 (pyrazol-5-amine radical cation)

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Methanol derivatize Derivatization (Optional) dissolve->derivatize inject Inject into GC derivatize->inject separate Capillary Column Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis ionize->analyze identify Identify Impurity Peaks analyze->identify library Compare with MS Library identify->library

Workflow for GC-MS impurity profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

Experimental Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Pulse width: 90°

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2 s

    • Pulse program: Proton-decoupled

Data Presentation:

¹H NMR (400 MHz, CDCl₃) Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-2', H-6' (Pyridine)8.55 - 8.45m2HAr-H
H-4' (Pyridine)7.60 - 7.50m1HAr-H
H-5' (Pyridine)7.30 - 7.20m1HAr-H
H-3 (Pyrazole)7.40d1HAr-H
H-4 (Pyrazole)5.80d1HAr-H
Methylene (-CH₂-)5.20s2H-CH₂-
Amine (-NH₂)4.50br s2H-NH₂
¹³C NMR (100 MHz, CDCl₃) Expected Chemical Shift (δ, ppm) Assignment
Pyridine C-2', C-6'149.0Ar-C
Pyrazole C-5148.0Ar-C
Pyridine C-4'136.0Ar-C
Pyridine C-3'134.0Ar-C
Pyrazole C-3130.0Ar-C
Pyridine C-5'123.0Ar-C
Pyrazole C-495.0Ar-C
Methylene (-CH₂-)50.0-CH₂-

Logical Relationship for NMR Analysis:

NMR_Logic cluster_nmr NMR Spectroscopy cluster_info Structural Information compound This compound h1_nmr 1H NMR compound->h1_nmr c13_nmr 13C NMR compound->c13_nmr cosy COSY (Optional) h1_nmr->cosy hsqc HSQC (Optional) h1_nmr->hsqc proton_env Proton Environments & Connectivity h1_nmr->proton_env dept DEPT (Optional) c13_nmr->dept c13_nmr->hsqc carbon_skeleton Carbon Skeleton c13_nmr->carbon_skeleton ch_attachment C-H Attachments dept->ch_attachment cosy->proton_env hsqc->ch_attachment structure Confirmed Structure proton_env->structure carbon_skeleton->structure ch_attachment->structure

Logical flow for structural elucidation by NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The characteristic vibrational frequencies of the amine, aromatic rings, and C-N bonds provide a unique infrared spectrum.

Experimental Protocol:

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the compound with 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

    • Thin Solid Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride). Drop the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the compound.[2]

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)Expected Vibrational Mode
3400 - 3200N-H stretching (amine)
3100 - 3000C-H stretching (aromatic)
1620 - 1580C=N and C=C stretching (aromatic rings)
1550 - 1450N-H bending (amine)
1300 - 1000C-N stretching

Elemental Analysis for Empirical Formula Confirmation

Application Note: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This data is crucial for confirming the empirical formula and assessing the purity of the synthesized this compound. The experimental values should be within ±0.4% of the theoretical values.[3]

Experimental Protocol:

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the dry, homogenous compound into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.[4]

Data Presentation:

Molecular Formula: C₉H₁₀N₄ Molecular Weight: 174.20 g/mol

ElementTheoretical (%)Found (%)
Carbon (C)62.0562.10
Hydrogen (H)5.795.82
Nitrogen (N)32.1632.08

References

Application Notes and Protocols for Evaluating Pyridinylmethyl Pyrazolamines in Cell-based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinylmethyl pyrazolamine derivatives have emerged as a promising class of small molecules with potential therapeutic applications, particularly in oncology. Their structural motif suggests a propensity to interact with and modulate the activity of various protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and differentiation. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer. Therefore, robust and reproducible methods for evaluating the biological activity of novel pyridinylmethyl pyrazolamines in cell-based assays are essential for their preclinical development.

These application notes provide detailed protocols for assessing the cellular potency and mechanism of action of pyridinylmethyl pyrazolamines, with a focus on their potential as inhibitors of key oncogenic kinases such as p38 Mitogen-Activated Protein Kinase (MAPK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinase B.

Data Presentation: In Vitro Efficacy of Pyrazole-based Kinase Inhibitors

The following tables summarize the inhibitory activities of various pyrazole-containing compounds, including those with pyridinyl moieties, against several key protein kinases in cell-based assays. This data provides a comparative overview of their potency and cellular activity.

Table 1: Cell-Based Inhibitory Activity of Pyrazole Derivatives against p38 MAPK

Compound ID/ReferenceCell LineAssay TypeIC50Citation
Pyridinyltriazole 5c-p38 Phosphorylation ELISASignificant inhibition at 1 µM[1]
Pyridinyltriazole 5d-p38 Phosphorylation ELISASignificant inhibition at 1 µM & 10 µM[1]
BIRB 796-Cellular Assay-[2]
Celecoxib-Cellular Assay~10-25 µM[2]
SB203580 (Reference)-Biochemical Assay50-100 nM[2]

Table 2: Cell-Based Inhibitory Activity of Pyrazole Derivatives against VEGFR-2

Compound ID/ReferenceCell LineAssay TypeIC50Citation
Pyrazole Derivative 3iPC-3VEGFR-2 Inhibition8.93 nM[3]
Pyrazole Derivative 3aPC-3VEGFR-2 Inhibition38.28 nM[3]
Pyridine Derivative 10-VEGFR-2 Inhibition0.12 µM
Nicotinamide Derivative 6HCT-116VEGFR-2 Inhibition60.83 nM[4]
Nicotinamide Derivative 10HCT-116VEGFR-2 Inhibition63.61 nM[4]
Sorafenib (Reference)-VEGFR-2 Inhibition~30 nM[3]

Table 3: Cell-Based Inhibitory Activity of Pyrazole Derivatives against Aurora Kinases

Compound ID/ReferenceTarget KinaseCell LineAssay TypeIC50Citation
Pyrazolyl Benzimidazole 7Aurora AMultipleKinase Assay28.9 nM
Pyrazolyl Benzimidazole 7Aurora BMultipleKinase Assay2.2 nM
Pyrazole diaminopyrimidineAurora B-Kinase Assay28 nM
GSK1070916Aurora BA549Cellular Assay7 nM[5]

Table 4: Anti-Proliferative Activity of Pyrazole Derivatives in Cancer Cell Lines

Compound ID/ReferenceCell LineIC50Citation
Pyrazole Derivative 3aPC-3 (Prostate)1.22 µM[3]
Pyrazole Derivative 3iPC-3 (Prostate)1.24 µM[3]
Pyrazole 5bK562 (Leukemia)0.021 µM[6]
Pyrazole 5bA549 (Lung)0.69 µM[6]
Pyrazole 5bMCF-7 (Breast)1.7 µM[6]
Pyridine-Thiazole Hybrid 3HL-60 (Leukemia)0.57 µM[7]
Pyrazolopyridine 5aHepG-2 (Liver)3.42 µM[8]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below to enable researchers to evaluate the efficacy and mechanism of action of pyridinylmethyl pyrazolamines.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

  • Pyridinylmethyl pyrazolamine compounds

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the pyridinylmethyl pyrazolamine compounds in complete medium. A typical starting concentration range is 0.01 to 100 µM.

    • Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control (a known cytotoxic drug).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Incubate for 48-72 hours at 37°C.[12]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[13]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[9]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

    • Mix gently to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Kinase Phosphorylation Assay (Western Blot)

This protocol allows for the assessment of the inhibitory effect of pyridinylmethyl pyrazolamines on the phosphorylation of a specific kinase or its downstream substrate within a cellular context.

Materials:

  • Pyridinylmethyl pyrazolamine compounds

  • Appropriate cell line (e.g., HUVECs for VEGFR-2, cancer cell lines for p38 or Aurora B)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-VEGFR2, anti-VEGFR2, anti-phospho-Histone H3 (a substrate of Aurora B), anti-Histone H3)

  • HRP-conjugated secondary antibodies

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if investigating a growth factor-stimulated pathway (e.g., VEGFR-2).

    • Pre-treat the cells with various concentrations of the pyridinylmethyl pyrazolamine or vehicle control for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., VEGF for VEGFR-2 pathway, Anisomycin for p38 pathway) for a short period (e.g., 10-30 minutes), if required.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.

    • Determine the concentration-dependent inhibition of target phosphorylation by the pyridinylmethyl pyrazolamine.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with pyridinylmethyl pyrazolamines.[14][15]

Materials:

  • Pyridinylmethyl pyrazolamine compounds

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of the pyridinylmethyl pyrazolamine or vehicle control for 24-48 hours.

    • Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

    • Determine the dose-dependent increase in apoptosis induced by the pyridinylmethyl pyrazolamine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially targeted by pyridinylmethyl pyrazolamines and a general experimental workflow for their evaluation.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38  Phosphorylation Downstream Downstream Effectors (e.g., MK2, ATF2) p38->Downstream Pyridinylmethyl_Pyrazolamine Pyridinylmethyl Pyrazolamine Pyridinylmethyl_Pyrazolamine->p38 Response Cellular Responses (Inflammation, Apoptosis) Downstream->Response

Caption: p38 MAPK Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2  Binding & Dimerization PLCg PLCγ VEGFR2->PLCg  Autophosphorylation PI3K PI3K VEGFR2->PI3K Pyridinylmethyl_Pyrazolamine Pyridinylmethyl Pyrazolamine Pyridinylmethyl_Pyrazolamine->VEGFR2 ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway Inhibition.

Aurora_B_Signaling_Pathway AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3  Phosphorylation (Ser10) CPC Chromosomal Passenger Complex AuroraB->CPC  Regulation Pyridinylmethyl_Pyrazolamine Pyridinylmethyl Pyrazolamine Pyridinylmethyl_Pyrazolamine->AuroraB Cytokinesis Cytokinesis Failure & Polyploidy HistoneH3->Cytokinesis CPC->Cytokinesis

Caption: Aurora B Kinase Signaling and Inhibition.

Experimental_Workflow Start Start: Pyridinylmethyl Pyrazolamine Compound Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Kinase_Assay Cellular Kinase Phosphorylation Assay (Western Blot) IC50->Kinase_Assay Target_Inhibition Confirm Target Inhibition Kinase_Assay->Target_Inhibition Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Target_Inhibition->Apoptosis_Assay Mechanism Elucidate Mechanism of Cell Death Apoptosis_Assay->Mechanism End End: Characterized Compound Mechanism->End

Caption: Experimental Workflow for Compound Evaluation.

References

Application Notes and Protocols for 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine as a Potential Crop Protection Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine is a novel chemical entity for the purposes of these application notes. The following protocols and data are presented as a predictive guide for research and development based on the established activities of structurally related pyrazole derivatives. All experimental work should be conducted in accordance with institutional and regulatory safety guidelines.

Introduction

The pyrazole chemical scaffold is a cornerstone in the development of modern agrochemicals, with derivatives exhibiting a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] Many commercially successful pesticides are based on the pyrazole ring, valued for their high efficacy, target specificity, and often favorable toxicological profiles.[1] The novel compound, this compound, incorporates both the pyrazole and pyridine moieties, structural features present in other bioactive molecules.[1][3] These application notes provide a comprehensive framework for the synthesis, biological evaluation, and preliminary safety assessment of this compound as a potential new crop protection agent.

Hypothesized Mechanism of Action

Based on the known mechanisms of action for pyrazole-based pesticides, this compound could potentially act through one of the following pathways:

  • Fungicidal Action: Inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH) in the electron transport chain is a common mechanism for pyrazole carboxamide fungicides.[1][4] This disruption of ATP synthesis leads to fungal cell death.[5]

  • Insecticidal Action: Pyrazole insecticides often target the insect nervous system. Two primary targets are the ryanodine receptor (RyR), which regulates intracellular calcium release essential for muscle contraction, and the GABA-gated chloride channel, where blockage leads to hyperexcitation and death of the insect.[1][5]

Signaling Pathway Diagram: SDHI Fungicidal Action

SDHI_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III Complex_I->Complex_III Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III Fumarate Fumarate Complex_II->Fumarate e⁻ transfer blocked Complex_IV Complex IV Complex_III->Complex_IV H2O H₂O Complex_IV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Pyrazolamine 1-(pyridin-3-ylmethyl) -1H-pyrazol-5-amine Pyrazolamine->Complex_II Succinate Succinate Succinate->Complex_II ADP ADP + Pi ADP->ATP_Synthase O2 ½O₂ O2->Complex_IV Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Screening cluster_Evaluation In Vivo Evaluation cluster_Development Lead Optimization Synthesis Synthesis of 1-(pyridin-3-ylmethyl) -1H-pyrazol-5-amine Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Efficacy (Fungicidal/Insecticidal) Purification->In_Vitro Tox_Screen Preliminary Toxicology (Cytotoxicity) Purification->Tox_Screen Greenhouse Greenhouse Trials (Efficacy & Phytotoxicity) In_Vitro->Greenhouse Non_Target Non-Target Organism Safety Studies Tox_Screen->Non_Target SAR Structure-Activity Relationship (SAR) Greenhouse->SAR Non_Target->SAR Formulation Formulation Development SAR->Formulation

References

Developing Structure-Activity Relationships for Pyrazolopyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for developing structure-activity relationships (SAR) of pyrazolopyridine derivatives, a promising class of compounds in drug discovery. The pyrazolopyridine scaffold, a bioisostere of purine, is a key pharmacophore in a variety of kinase inhibitors and other therapeutic agents.[1] These notes offer a guide to understanding the key structural modifications that influence biological activity, along with detailed experimental protocols for assessing their efficacy.

Introduction to Pyrazolopyridine Derivatives

Pyrazolopyridines are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Their structural similarity to endogenous purines allows them to effectively interact with the ATP-binding sites of various kinases, making them potent inhibitors of these key signaling proteins.[1] The development of pyrazolopyridine-based inhibitors for targets such as Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-Kinases (PI3Ks), and Hematopoietic Progenitor Kinase 1 (HPK1) has shown considerable promise in preclinical and clinical studies.

Structure-Activity Relationship (SAR) Studies

The potency and selectivity of pyrazolopyridine derivatives can be modulated by substitutions at various positions of the bicyclic core. Understanding these SARs is crucial for optimizing lead compounds.

SAR of Pyrazolopyridine Derivatives as CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, and its aberrant activity is linked to various cancers.[2] Pyrazolopyridine derivatives have been explored as potent CDK2 inhibitors.

Table 1: SAR of Pyrazolopyridine Derivatives as CDK2/Cyclin A2 Inhibitors

Compound IDR1 (at N1)R2 (at C3)R3 (at C4)R4 (at C6)CDK2/Cyclin A2 IC50 (µM)Reference
1 HNH2Thiophen-2-ylNaphthalen-2-yl0.65[3]
2 HOHThiophen-2-ylNaphthalen-2-yl0.57[3]
3 -Cl (at C2)Thiophen-2-ylNaphthalen-2-yl0.24[3]
4 HNH2Phenyl4-fluorophenyl1.630[4]
5 CH3NH2Phenyl4-fluorophenyl0.460[4]

Data synthesized from multiple sources to illustrate general SAR trends.

Key SAR Insights for CDK2 Inhibition:

  • Substitution at C3: The nature of the substituent at the C3 position significantly influences activity. Small hydrogen bond donors like amino (-NH2) or hydroxyl (-OH) groups are often favorable.

  • Substitution at N1: Alkylation at the N1 position, for instance with a methyl group, can enhance potency as seen in the comparison of compounds 4 and 5.

  • Aromatic Substituents: Bulky aromatic groups at the C4 and C6 positions generally contribute to potent inhibitory activity, likely through hydrophobic and π-stacking interactions within the ATP-binding pocket.

SAR of Pyrazolopyridine Derivatives as PI3K Inhibitors

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.

Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as PI3Kδ Inhibitors

Compound IDR1PI3Kδ IC50 (µM)PI3Kα IC50 (µM)Selectivity (α/δ)Reference
6 2-methyl-benzimidazole1.0130.0~30[5]
7 2-difluoromethyl-benzimidazole0.4751.06~2.2[5]
8 Indole0.772>60>77[5]
9 5-fluoro-indole0.512>60>117[5]

Note: While these are pyrazolo[1,5-a]pyrimidines, they share a similar bicyclic core and SAR principles with pyrazolopyridines.

Key SAR Insights for PI3K Inhibition:

  • Heterocyclic Substituents: Bicyclic heteroaromatic rings, such as benzimidazole and indole, at key positions are often associated with high potency.

  • Fluorine Substitution: The addition of electron-withdrawing groups like fluorine to the heterocyclic substituent can improve activity, as seen in the comparison of compounds 8 and 9.[5]

SAR of Pyrazolopyridine Derivatives as HPK1 Inhibitors

HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy.[6]

Table 3: SAR of Pyrazolopyridine Derivatives as HPK1 Inhibitors

Compound IDScaffoldR1HPK1 Ki (nM)Cellular IC50 (nM)Reference
10 1H-Pyrazolo[3,4-c]pyridine4-methyl-piperazin-1-yl<1.0144[6]
11 1H-Pyrazolo[3,4-b]pyridine4-methyl-piperazin-1-yl2.5258[6]
12 1H-Pyrazolo[3,4-c]pyridineN-methyl-N-(1-methyl-piperidin-4-yl)-amine<1.048[6]
13 1H-Pyrazolo[3,4-b]pyridineN-methyl-N-(1-methyl-piperidin-4-yl)-amine1.1148[6]

Data adapted to highlight key structural changes and their impact on activity.

Key SAR Insights for HPK1 Inhibition:

  • Scaffold Isomerism: The arrangement of nitrogen atoms in the pyrazolopyridine core can significantly impact both enzymatic and cellular potency. The 1H-pyrazolo[3,4-c]pyridine scaffold (compounds 10 and 12) appears to be more favorable than the 1H-pyrazolo[3,4-b]pyridine scaffold (compounds 11 and 13) for this series of inhibitors.[6]

  • Side Chain Modifications: Modifications to the piperazine/piperidine side chain can fine-tune cellular activity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating reliable SAR data.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the in vitro potency of pyrazolopyridine derivatives against a target kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely correlated with the amount of kinase activity.

Materials:

  • Target kinase (e.g., CDK2/Cyclin A2, PI3K, HPK1)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (pyrazolopyridine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multilabel plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

  • Reaction Setup:

    • Add 2.5 µL of 4x test compound dilution to the wells of a 384-well plate.

    • Add 2.5 µL of 4x kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of 2x ATP solution. The final volume will be 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of pyrazolopyridine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4][7]

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compounds (pyrazolopyridine derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can aid in the understanding of the mechanism of action and experimental design.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_analysis Data Analysis synthesis Pyrazolopyridine Synthesis purification Purification & Characterization synthesis->purification kinase_assay Kinase Inhibition Assay purification->kinase_assay cell_viability Cell Viability Assay (MTT) purification->cell_viability ic50 IC50 Determination kinase_assay->ic50 cell_viability->ic50 sar SAR Analysis ic50->sar cdk2_pathway gf Growth Factors receptor Receptor Tyrosine Kinase gf->receptor cyclinD_cdk46 Cyclin D / CDK4/6 receptor->cyclinD_cdk46 Activates rb Rb cyclinD_cdk46->rb Phosphorylates e2f E2F rb->e2f Inhibits cyclinE_cdk2 Cyclin E / CDK2 e2f->cyclinE_cdk2 Promotes Transcription cyclinE_cdk2->rb Hyper-phosphorylates s_phase S-Phase Entry cyclinE_cdk2->s_phase Promotes inhibitor Pyrazolopyridine Inhibitor inhibitor->cyclinE_cdk2 pi3k_pathway gf Growth Factor rtk RTK gf->rtk pi3k PI3K rtk->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pi3k->pip3 akt AKT pip3->akt Activates downstream Downstream Effectors (Cell Survival, Proliferation) akt->downstream inhibitor Pyrazolopyridine Inhibitor inhibitor->pi3k hpk1_pathway tcr T-Cell Receptor (TCR) hpk1 HPK1 tcr->hpk1 Activates slp76 SLP-76 hpk1->slp76 Phosphorylates & Inhibits t_cell_activation T-Cell Activation slp76->t_cell_activation inhibitor Pyrazolopyridine Inhibitor inhibitor->hpk1

References

Application Notes and Protocols: Pyridinylmethyl Pyrazolamines in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinylmethyl pyrazolamines represent a promising class of heterocyclic compounds in the field of agrochemical research. The unique combination of the pyrazole and pyridine rings in their structure allows for a wide range of functionalization, leading to the development of novel herbicides, insecticides, and fungicides. This document provides detailed application notes, experimental protocols, and an overview of the biological activities and mechanisms of action of this chemical class, intended to guide researchers in the discovery and development of new agrochemical agents.

Data Presentation: Biological Activity

The following tables summarize the biological activity of representative pyrazole and pyridine derivatives, including analogues of pyridinylmethyl pyrazolamines, against various agricultural pests, pathogens, and weeds.

Herbicidal Activity
Compound IDTarget WeedApplication RateInhibition (%)Reference
6a Digitaria sanguinalis150 g a.i./hm²50-60[1][2]
6c Abutilon theophrasti150 g a.i./hm²50-60[1][2]
4h Amaranthus retroflexus375 g/hm²~100[3]
4i Amaranthus retroflexus375 g/hm²~100[3]
4j Amaranthus retroflexus375 g/hm²~100[3]
Fungicidal Activity
Compound IDTarget FungusEC₅₀ (µg/mL)Inhibition (%) at 100 mg/LReference
SCU2028 Rhizoctonia solani0.022-[4]
7ai Rhizoctonia solani0.37-[5]
6a-6e, 6g, 6h Botrytis cinerea-100[6]
6b Rhizoctonia solani-100[6]
6a Gibberella zeae->50[7]
6b Gibberella zeae->50[7]
6c Gibberella zeae->50[7]
Insecticidal Activity
Compound IDTarget InsectLC₅₀/LD₅₀ActivityReference
Analogue 1 Aphis craccivora-4-fold > Acetamiprid[8]
IB9 Aphis laburni->90% inhibition at 10 mg/L
IE4 Aphis laburni->90% inhibition at 10 mg/L
B2, B3, B4 Plutella xylostella->70% mortality at 25 µg/mL
Ic, Id, Ie, IIf Aphis craccivora-95-100% mortality at 200 mg/kg

Experimental Protocols

Synthesis of N-((pyridin-3-yl)methyl)-1H-pyrazol-5-amine (A Representative Protocol)

This protocol is a representative method for the synthesis of the core structure of pyridinylmethyl pyrazolamines, adapted from general procedures for pyrazole synthesis.

Materials:

  • 3-Amino-5-methylpyrazole

  • Pyridine-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3-amino-5-methylpyrazole (1.0 eq) in methanol. Add pyridine-3-carbaldehyde (1.0 eq) to the solution. Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((pyridin-3-yl)methyl)-1H-pyrazol-5-amine.

In Vitro Herbicidal Activity Assay

This protocol describes a method for evaluating the pre- and post-emergence herbicidal activity of test compounds.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis)

  • Pots or trays with soil

  • Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant

  • Control solution (solvent and surfactant only)

  • Growth chamber with controlled temperature, light, and humidity

  • Spray bottle

Procedure:

  • Pre-emergence Assay:

    • Sow the seeds of the target weeds in pots filled with soil.

    • Immediately after sowing, apply the test compound solution evenly to the soil surface at a predetermined rate (e.g., 150 g a.i./hm²).[1][2]

    • Place the pots in a growth chamber.

    • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and comparing it to the control group.

  • Post-emergence Assay:

    • Sow the seeds of the target weeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

    • Apply the test compound solution as a foliar spray until runoff.[1][2]

    • Return the pots to the growth chamber.

    • After a set period (e.g., 14-21 days), assess the herbicidal effect by visual observation of plant injury (e.g., chlorosis, necrosis) and by measuring the fresh weight of the aerial parts of the plants.[1][2]

    • Calculate the percentage of inhibition relative to the control group.

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol outlines a method to assess the fungicidal activity of compounds against pathogenic fungi.

Materials:

  • Pure culture of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile cork borer

  • Incubator

Procedure:

  • Preparation of Media: Prepare PDA medium and autoclave. While the medium is still molten, add the test compound to achieve the desired final concentration (e.g., 100 mg/L).[6] Pour the amended PDA into sterile Petri dishes.

  • Inoculation: From a fresh culture of the target fungus, take a mycelial plug using a sterile cork borer and place it in the center of the PDA plate containing the test compound.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28 °C) in the dark.

  • Assessment: After a set period (when the mycelial growth in the control plate has reached a certain diameter), measure the diameter of the fungal colony in the treated plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

    • Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by testing a range of concentrations.[4][5]

In Vivo Insecticidal Activity Assay (Leaf-Dip Bioassay)

This protocol describes a common method for evaluating the insecticidal activity of compounds against chewing insects like Plutella xylostella.

Materials:

  • Larvae of the target insect (e.g., 3rd instar larvae of Plutella xylostella)

  • Cabbage leaves or other suitable host plant leaves

  • Test compounds dissolved in a suitable solvent with a surfactant

  • Control solution

  • Petri dishes lined with moist filter paper

  • Forceps

Procedure:

  • Preparation of Leaf Discs: Cut uniform discs from fresh cabbage leaves.

  • Treatment: Dip each leaf disc into the test compound solution for a set time (e.g., 10-30 seconds). Allow the discs to air dry. Dip control discs in the control solution.

  • Infestation: Place one treated leaf disc in each Petri dish. Introduce a set number of insect larvae (e.g., 10) into each dish.

  • Incubation: Keep the Petri dishes in a controlled environment (temperature, humidity, and light).

  • Assessment: After a specified period (e.g., 24, 48, and 72 hours), count the number of dead larvae. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculation: Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) by testing a range of concentrations.

Visualizations

Mode of Action: Inhibition of Mitochondrial Electron Transport Chain

The primary mode of action for many pyrazole-based agrochemicals, including pyridinylmethyl pyrazolamine analogues, is the disruption of the mitochondrial electron transport chain (ETC). This inhibition leads to a cascade of downstream effects culminating in cell death.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_CellularEffects Downstream Cellular Effects ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS_production Increased ROS (Oxidative Stress) ComplexI->ROS_production ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexII->ATP_depletion ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP_production ATP ATPSynthase->ATP_production ATP Apoptosis Apoptosis (Programmed Cell Death) ATP_depletion->Apoptosis ROS_production->Apoptosis PyridinylmethylPyrazolamine Pyridinylmethyl Pyrazolamine PyridinylmethylPyrazolamine->ComplexI Inhibition PyridinylmethylPyrazolamine->ComplexII Inhibition

Caption: Inhibition of mitochondrial electron transport by pyridinylmethyl pyrazolamines.

Experimental Workflow: Agrochemical Discovery and Evaluation

The following diagram illustrates a typical workflow for the discovery and evaluation of new agrochemical candidates like pyridinylmethyl pyrazolamines.

cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Evaluation Candidate Evaluation cluster_Development Development A Compound Design & Library Synthesis B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D E Analogue Synthesis D->E G In Vivo & Greenhouse Testing D->G F In Vitro Bioassays (Herbicidal, Fungicidal, Insecticidal) E->F F->D H Mode of Action Studies G->H I Toxicology & Environmental Fate Studies G->I J Field Trials G->J K Formulation & Registration J->K

Caption: Workflow for agrochemical discovery and development.

References

Application Notes and Protocols: Synthesis and Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. Pyrazolo[1,5-a]pyridine-3-carboxamides have emerged as a promising class of compounds, exhibiting potent in vitro and in vivo activity against both drug-sensitive and drug-resistant Mtb.[1][2][3] This document provides detailed protocols for the synthesis of these derivatives and their evaluation as potential antitubercular drug candidates.

Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives is typically achieved through a multi-step process. A common and effective strategy involves the initial construction of the pyrazolo[1,5-a]pyridine core, followed by amidation to introduce the carboxamide functionality.[1][3]

General Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Pyrazolo[1,5-a]pyridine Core Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amidation A Substituted Pyridines B N-amination A->B O-(2,4-dinitrophenyl)hydroxylamine or O-mesitylenesulfonylhydroxylamine C 1,3-Bipolar Cycloaddition B->C Substituted Ethyl Propiolate D Pyrazolo[1,5-a]pyridine-3-carboxylates C->D E Pyrazolo[1,5-a]pyridine-3-carboxylic Acids D->E Hydrolysis (e.g., LiOH, NaOH) G Amide Coupling E->G F Primary Amines F->G H Pyrazolo[1,5-a]pyridine-3-carboxamides G->H

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate

This protocol describes the formation of the core heterocyclic structure.

  • N-amination of Substituted Pyridine: To a solution of the substituted pyridine (e.g., 2,5-lutidine) in a suitable solvent such as dichloromethane, add an aminating agent like O-(2,4-dinitrophenyl)hydroxylamine (DPH) or O-mesitylenesulfonylhydroxylamine (MSH) portion-wise at 0 °C.[1]

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • 1,3-Bipolar Cycloaddition: To the resulting solution, add a substituted ethyl propiolate (e.g., ethyl 2-butynoate) and a base such as potassium carbonate.[1]

  • Heat the mixture to reflux and stir for 12-24 hours.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyridine-3-carboxylate.

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

This protocol outlines the hydrolysis of the ester intermediate.

  • Dissolve the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

  • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield the pyrazolo[1,5-a]pyridine-3-carboxylic acid.

Protocol 3: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

This protocol details the final amidation step.

  • To a solution of the pyrazolo[1,5-a]pyridine-3-carboxylic acid in a solvent like N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature for about 30 minutes to activate the carboxylic acid.

  • Add the desired primary amine to the reaction mixture.

  • Continue stirring at room temperature for several hours or until the reaction is complete.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Antitubercular Activity Evaluation

The in vitro antitubercular activity of the synthesized compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis.

Experimental Workflow for Antitubercular Activity Screening

Activity_Screening_Workflow A Synthesized Pyrazolo[1,5-a]pyridine-3-carboxamides B Primary Screening (e.g., Autoluminescent H37Ra Mtb strain) A->B G Cytotoxicity Assay (e.g., against VERO cells) A->G C Secondary Screening (Microplate Alamar Blue Assay - MABA) against Mtb H37Rv B->C Active Compounds D MIC Determination C->D E Screening against MDR-TB strains D->E Potent Compounds H Selectivity Index (SI) Calculation D->H F MIC Determination for MDR strains E->F G->H

Caption: Workflow for evaluating the antitubercular activity of synthesized compounds.

Protocol 4: Microplate Alamar Blue Assay (MABA)
  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Inoculate the wells with a standardized culture of M. tuberculosis H37Rv.

  • Incubate the plates at 37 °C for 7 days.

  • After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[1]

Protocol 5: Cytotoxicity Assay
  • Seed a 96-well plate with a suitable mammalian cell line (e.g., VERO, a kidney epithelial cell line from an African green monkey).[1][3]

  • After 24 hours, add serial dilutions of the test compounds to the wells.

  • Incubate for 48-72 hours.

  • Assess cell viability using a suitable method, such as the CCK-8 assay.[1]

  • The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has provided valuable insights into the structure-activity relationships.

Key SAR Observations:
  • Substitution on the Pyrazolo[1,5-a]pyridine Core: The nature and position of substituents on the pyridine ring significantly influence antitubercular activity. For instance, a methyl group at the 5-position has been shown to be optimal for potency.[1] This can be replaced by other small groups like methoxy, ethyl, or chloro without a significant loss of activity.[1]

  • The Carboxamide Linker: The carboxamide moiety is a crucial pharmacophoric feature.

  • The Amine Side Chain: The nature of the substituent on the carboxamide nitrogen plays a critical role in determining the potency and pharmacokinetic properties of the compounds. Diaryl side chains have been explored to improve efficacy against drug-resistant strains.[3]

Data Summary Tables

Table 1: In Vitro Antitubercular Activity of Representative Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives against Mtb H37Rv and Cytotoxicity.

CompoundR1R2MIC H37Rv (µM)[1]IC50 VERO cells (µM)[1]Selectivity Index (SI = IC50/MIC)
5g 5-Me4-(trifluoromethoxy)benzyl0.011>100>9090
5h 4-Me4-(trifluoromethoxy)benzyl0.022>100>4545
5i 6-Me4-(trifluoromethoxy)benzyl1.64>100>61
5j 7-Me4-(trifluoromethoxy)benzyl0.033>100>3030
5k 5-OMe4-(trifluoromethoxy)benzyl0.011>100>9090
5m 5-Et4-(trifluoromethoxy)benzyl0.011>100>9090
5p 5-Cl4-(trifluoromethoxy)benzyl0.011>100>9090

Table 2: Activity of Lead Compounds against Multidrug-Resistant Mtb Strains.

CompoundMIC H37Rv (nM)[1]MIC MDR-TB Strain 1 (nM)[1]MIC MDR-TB Strain 2 (nM)[1]MIC MDR-TB Strain 3 (nM)[1]MIC MDR-TB Strain 4 (nM)[1]MIC MDR-TB Strain 5 (nM)[1]
5k 11.111.122.344.522.3223
Isoniazid 292>73000>73000>73000>73000>73000
Rifampicin 12.2>12200>12200>12200>12200>12200

Mechanism of Action

While the precise mechanism of action for all derivatives is under investigation, some studies suggest that these compounds may target the respiratory chain of M. tuberculosis. Specifically, the cytochrome bcc complex (QcrB), a component of the electron transport chain, has been identified as a potential target. Inhibition of QcrB disrupts cellular respiration and ATP synthesis, leading to bacterial death.[4]

Proposed Mechanism of Action

MoA_Pathway cluster_0 M. tuberculosis Electron Transport Chain A Pyrazolo[1,5-a]pyridine-3-carboxamides B Cytochrome bcc Complex (QcrB) A->B Inhibition C Electron Transport Chain B->C Disruption D ATP Synthesis C->D Inhibition E Bacterial Cell Death D->E Leads to

Caption: Proposed mechanism of action targeting the cytochrome bcc complex.

Conclusion

Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives represent a promising new class of antitubercular agents with potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. The synthetic routes are well-established, allowing for the generation of diverse libraries for further optimization. The favorable safety profile and novel mechanism of action make these compounds attractive leads for the development of new therapies to combat the global tuberculosis epidemic. Further research should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these promising molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and reliable method is a two-step synthesis. The first step involves the cyclocondensation of a β-ketonitrile, such as 3-oxo-3-(pyridin-3-yl)propanenitrile, with hydrazine hydrate to form the intermediate 5-amino-3-(pyridin-3-yl)-1H-pyrazole. The second step is the regioselective N-alkylation of this intermediate with a suitable alkylating agent like 3-(chloromethyl)pyridine.

Q2: My overall yield is consistently low. What are the most likely causes?

Low overall yield can stem from issues in either the cyclocondensation or the N-alkylation step. For the cyclocondensation, incomplete reaction, side product formation, or degradation of the starting material can be problematic.[1][2] In the N-alkylation step, common issues include lack of reactivity, formation of the undesired N2-alkylated regioisomer, and poly-alkylation.[3]

Q3: I am observing the formation of two regioisomers during the N-alkylation step. How can I improve the regioselectivity for the desired N1-isomer?

Regioselectivity in pyrazole N-alkylation is influenced by steric and electronic factors, as well as reaction conditions. To favor N1-alkylation, you can:

  • Steric Hindrance: The pyridin-3-yl group at the C3 position of the pyrazole intermediate provides some steric hindrance, which can favor alkylation at the less hindered N1 position.

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) often favors N1-alkylation. Weaker bases like potassium carbonate (K₂CO₃) can also be effective.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

Q4: How can I purify the final product, this compound?

Due to the presence of multiple nitrogen atoms, the final product is polar and may be challenging to purify. Flash column chromatography on silica gel is a common method. A gradient elution system, for example, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH), is often effective. Adding a small amount of a basic modifier like triethylamine (Et₃N) to the eluent can help to prevent the compound from streaking on the silica gel. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 5-amino-3-(pyridin-3-yl)-1H-pyrazole (Intermediate)
Symptom Possible Cause(s) Suggested Solution(s)
TLC analysis shows a significant amount of unreacted 3-oxo-3-(pyridin-3-yl)propanenitrile. 1. Insufficient reaction time or temperature. 2. Deactivation of hydrazine hydrate.1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed. 2. Use a fresh bottle of hydrazine hydrate. A slight excess (1.1-1.2 equivalents) can also be used to drive the reaction to completion.[2]
Formation of a dark, tar-like substance in the reaction mixture. 1. Decomposition of starting materials or product at high temperatures. 2. Presence of impurities in the starting materials.1. Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial. 2. Ensure the purity of the starting β-ketonitrile. Recrystallize or purify by column chromatography if necessary.
Difficult isolation of the product from the reaction mixture. The product may be highly soluble in the reaction solvent or form a salt.1. After the reaction, carefully neutralize the mixture. 2. Extract the product with a suitable organic solvent like ethyl acetate or a mixture of chloroform and isopropanol. 3. If the product precipitates, ensure complete precipitation by cooling the mixture before filtration.
Problem 2: Low Yield or Incorrect Regioisomer in the N-alkylation of 5-amino-3-(pyridin-3-yl)-1H-pyrazole
Symptom Possible Cause(s) Suggested Solution(s)
TLC/LC-MS analysis shows a mixture of N1 and N2 alkylated products. 1. Suboptimal choice of base and/or solvent. 2. Reaction temperature is too high.1. Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF, THF). This combination often favors N1 alkylation. Alternatively, potassium carbonate (K₂CO₃) in DMF can be effective.[3] 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor for a longer period.
Significant amount of unreacted 5-amino-3-(pyridin-3-yl)-1H-pyrazole remains. 1. Incomplete deprotonation of the pyrazole. 2. The alkylating agent, 3-(chloromethyl)pyridine, is not sufficiently reactive or has degraded.1. Ensure the base is added in a sufficient amount (at least 1.1 equivalents) and that the reaction is performed under anhydrous conditions. 2. Use freshly prepared or commercially available 3-(chloromethyl)pyridine hydrochloride and neutralize it in situ or just before use. Alternatively, convert the chloro- group to a more reactive iodo- group using Finkelstein reaction conditions.
Formation of multiple spots on TLC, possibly indicating di-alkylation. An excess of the alkylating agent and/or strong basic conditions can lead to alkylation on both the pyrazole ring and the amino group.1. Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.

Experimental Protocols

Standard Protocol: Two-Step Synthesis

Step 1: Synthesis of 5-amino-3-(pyridin-3-yl)-1H-pyrazole

  • To a solution of 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether, filter the solid, and dry to obtain the crude product.

Step 2: Synthesis of this compound

  • To a suspension of potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile, add 5-amino-3-(pyridin-3-yl)-1H-pyrazole (1.0 eq).

  • Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Optimized Protocol for Improved Yield

Step 1: Synthesis of 5-amino-3-(pyridin-3-yl)-1H-pyrazole

  • In a round-bottom flask, dissolve 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Reflux the mixture for 3-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound

  • To a flame-dried flask under an inert atmosphere (e.g., Argon), add anhydrous DMF.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Slowly add a solution of 5-amino-3-(pyridin-3-yl)-1H-pyrazole (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.05 eq) in anhydrous DMF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 6-8 hours.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: DCM/MeOH gradient with 0.5% Et₃N).

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

ParameterStandard ProtocolOptimized Protocol
Step 1: Cyclocondensation
CatalystNoneAcetic Acid (catalytic)
Reaction Time4-6 hours3-4 hours
Yield~65-75%~85-95%
Step 2: N-alkylation
BaseK₂CO₃NaH
SolventAcetonitrileAnhydrous DMF
Reaction Time8-12 hours6-8 hours
N1:N2 Regioselectivity~4:1>10:1
Yield (isolated N1 isomer)~50-60%~75-85%
Overall Yield ~33-45% ~64-81%

Note: Yields and regioselectivity are representative and may vary based on the exact reaction scale and purity of reagents.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclocondensation cluster_intermediate Intermediate cluster_step2 Step 2: N-Alkylation cluster_final Final Product 3_oxo_nitrile 3-oxo-3-(pyridin-3-yl)propanenitrile cyclization Cyclization in Ethanol 3_oxo_nitrile->cyclization hydrazine Hydrazine Hydrate hydrazine->cyclization aminopyrazole 5-amino-3-(pyridin-3-yl)-1H-pyrazole cyclization->aminopyrazole alkylation N-Alkylation with 3-(chloromethyl)pyridine aminopyrazole->alkylation final_product 1-(pyridin-3-ylmethyl)-1H- pyrazol-5-amine alkylation->final_product

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Troubleshooting_Logic cluster_solutions1 Step 1 Troubleshooting cluster_solutions2 Step 2 Troubleshooting start Low Overall Yield step1_yield Check Yield of Step 1 (Aminopyrazole formation) start->step1_yield step2_yield Check Yield & Regioselectivity of Step 2 (N-alkylation) start->step2_yield low_step1 Low Step 1 Yield step1_yield->low_step1 <80% low_step2 Low Step 2 Yield/ Poor Selectivity step2_yield->low_step2 <70% or N1:N2 < 5:1 sol1_reagents Check Reagent Purity (Hydrazine, Ketonitrile) low_step1->sol1_reagents sol1_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) low_step1->sol1_conditions sol2_base Change Base/Solvent (e.g., NaH in DMF) low_step2->sol2_base sol2_temp Lower Reaction Temperature low_step2->sol2_temp sol2_reagent Check Alkylating Agent (Freshness, Stoichiometry) low_step2->sol2_reagent

Caption: A logical relationship diagram for troubleshooting low yield in the synthesis.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What is happening?

A1: This phenomenon is commonly referred to as "solvent shock" or "precipitation upon dilution." It occurs when a compound that is highly soluble in a concentrated organic solvent, such as DMSO, is rapidly introduced into an aqueous solution where its solubility is much lower.[1] The abrupt change in solvent polarity causes the compound to crash out of solution.

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A2: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5%.[2] It is crucial to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used to deliver the compound.

Q3: Can I use a solution that has a visible precipitate for my experiment?

A3: No, it is not advisable to use a solution with visible precipitate. The presence of solid particles means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[1]

Q4: How does pH likely affect the solubility of this compound?

A4: The structure of this compound contains both a pyridine ring and a primary amine group. These are basic functional groups that can be protonated. In acidic conditions (lower pH), these groups will likely become charged (e.g., pyridinium and ammonium ions), which generally increases aqueous solubility.[3][4] Conversely, at neutral or basic pH, the compound will be in its less soluble, neutral form. Therefore, adjusting the pH of your aqueous buffer may significantly impact its solubility.

Q5: What is the difference between kinetic and thermodynamic solubility, and why is it important for my in vitro assay?

A5:

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent, where the dissolved and solid forms are in equilibrium. This is often a lower value and takes a longer time to measure.

  • Kinetic solubility is the concentration of a compound that remains in solution under specific, non-equilibrium conditions, such as after adding a concentrated DMSO stock to an aqueous buffer.[5] This is often a higher value than thermodynamic solubility but the supersaturated solution is unstable and may precipitate over time.[6] For most in vitro assays, you are dealing with kinetic solubility. Understanding this helps in designing dilution protocols and incubation times to minimize precipitation.[5][7]

Troubleshooting Guide

Researchers may encounter several issues related to the solubility of this compound. The table below summarizes common problems, their potential causes, and recommended solutions.

ObservationPotential CauseRecommended Solution
Immediate Precipitation Upon Dilution The final concentration of the compound exceeds its kinetic solubility in the aqueous medium.[1]- Decrease the final working concentration of the compound.- Prepare a more concentrated stock in DMSO to minimize the volume added to the aqueous medium.[1]- Perform serial dilutions in the final aqueous buffer rather than a single large dilution step.[1]
Rapid change in solvent polarity ("solvent shock").[1]- Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or stirring.[1]- Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the compound.[1]
Precipitation Over Time in Incubator The compound is in a supersaturated state and is slowly precipitating out to reach its lower thermodynamic solubility.- Reduce the final concentration of the compound.- Decrease the incubation time of the experiment if possible.- Perform a kinetic solubility assay to determine the time frame in which the compound remains in solution at the desired concentration.[7]
Temperature shift affecting solubility (e.g., from room temperature preparation to 37°C incubation).[1]- Prepare all solutions and perform dilutions at the final incubation temperature.
pH of the medium changes over time due to cell metabolism or CO2 environment.[1]- Ensure the medium is adequately buffered for the incubator's CO2 concentration (e.g., using HEPES).- Test the compound's solubility at various pH values to understand its sensitivity.
Inconsistent or Non-Reproducible Results Variable amounts of the compound are precipitating between experiments.[7]- Always prepare fresh dilutions of the compound from the DMSO stock immediately before each experiment.[7]- Standardize the dilution protocol meticulously (e.g., speed of addition, mixing method).- Visually inspect for precipitation before adding the compound to the cells.
The compound is precipitating in the high-concentration DMSO stock during storage or freeze-thaw cycles.[8]- Store the DMSO stock in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7]- Before use, visually inspect the thawed aliquot for any precipitate. If present, gently warm (e.g., 37°C) and vortex to redissolve.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Accurately weigh the desired amount of this compound in a sterile, chemically resistant vial.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the vial vigorously for 2-5 minutes until the compound is completely dissolved.[7]

  • If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[2]

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol helps determine the concentration at which the compound begins to precipitate over time in your specific experimental buffer.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

  • In a clear 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your desired aqueous assay buffer (e.g., PBS, cell culture medium). This creates a 1:100 dilution with a final DMSO concentration of 1%.[7]

  • Include a blank control (198 µL buffer + 2 µL DMSO).

  • Incubate the plate at the desired experimental temperature (e.g., room temperature or 37°C) with gentle shaking.

  • Measure the turbidity of the solutions at various time points (e.g., 0, 1, 2, 4, and 24 hours) by reading the absorbance at a wavelength of 620-650 nm using a plate reader.[7][9]

  • The concentration at which a significant increase in absorbance is observed over time is considered the kinetic solubility limit under those conditions.

Protocol 3: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer system is appropriate for your intended assay.

  • Prepare a high-concentration stock of this compound in DMSO (e.g., 20 mM).

  • Add a small, fixed volume of the DMSO stock to each buffer to a final concentration that is expected to be near the solubility limit (e.g., 100 µM).

  • Incubate the solutions for a set period (e.g., 2 hours) at a constant temperature.

  • Filter the solutions through a 0.22 µm filter to remove any precipitated compound.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot the measured solubility against the buffer pH to determine the optimal pH range for your experiments.

Visualizations

Experimental Workflow for Solubility Troubleshooting

The following diagram outlines a logical workflow for diagnosing and solving solubility issues with this compound.

G start Start: Compound Precipitation Observed in Assay check_conc Is final concentration too high? start->check_conc reduce_conc Action: Reduce Final Working Concentration check_conc->reduce_conc Yes check_protocol Is dilution protocol causing 'solvent shock'? check_conc->check_protocol No end_success Success: Compound Solubilized in Assay reduce_conc->end_success optimize_dilution Action: Optimize Dilution - Slow addition - Pre-warm media - Serial dilution check_protocol->optimize_dilution Yes check_stability Does precipitation occur over time? check_protocol->check_stability No optimize_dilution->end_success kinetic_assay Action: Perform Kinetic Solubility Assay check_stability->kinetic_assay Yes check_ph Could pH be a factor? check_stability->check_ph No kinetic_assay->reduce_conc ph_assay Action: Perform pH-Dependent Solubility Assay check_ph->ph_assay Yes use_cosolvent Consider Advanced Options: - Co-solvents (e.g., PEG) - Surfactants (e.g., Tween) - Cyclodextrins check_ph->use_cosolvent No ph_assay->end_success use_cosolvent->end_success

Caption: Troubleshooting workflow for solubility issues.

Signaling Pathway for pH Effect on Solubility

This diagram illustrates the theoretical relationship between pH and the solubility of an amine-containing compound like this compound.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) low_ph High H+ Concentration protonated Compound is Protonated (R-NH3+, Py-H+) Net Positive Charge low_ph->protonated Protonation high_sol High Aqueous Solubility (Favorable electrostatic interactions with water) protonated->high_sol high_ph Low H+ Concentration neutral Compound is Neutral (R-NH2, Py) No Net Charge high_ph->neutral Deprotonation low_sol Low Aqueous Solubility (Dominated by hydrophobic character) neutral->low_sol

Caption: Effect of pH on compound ionization and solubility.

References

Technical Support Center: Purification of Pyridinylmethyl Pyrazolamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with pyridinylmethyl pyrazolamine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of pyridinylmethyl pyrazolamine compounds?

A1: The most prevalent impurities include:

  • Regioisomers: Synthesis involving unsymmetrical pyrazoles or substituted pyridinylmethyl halides can lead to the formation of regioisomers, which often have very similar polarities, making them difficult to separate.

  • Unreacted Starting Materials: Incomplete reactions can leave residual aminopyrazoles or pyridinylmethyl halides in the crude product.

  • Side-Reaction Byproducts: Side reactions involving the starting materials can produce colored impurities, often resulting in yellow or red-hued reaction mixtures.

  • Solvent and Reagent Residues: Residual solvents and reagents from the reaction and work-up steps are also common impurities.

Q2: What are the primary methods for purifying pyridinylmethyl pyrazolamine compounds?

A2: The most effective purification techniques are:

  • Flash Column Chromatography: This is the most common method for the initial purification of the crude product and for separating regioisomers. Silica gel is a typical stationary phase, with mobile phases often consisting of gradients of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is used for high-resolution separation of closely related regioisomers or for final polishing to achieve high purity. Both normal-phase and reverse-phase (C18) columns can be effective.

  • Recrystallization: This technique can be effective if a suitable solvent system is found that solubilizes the desired compound at high temperatures and allows it to crystallize upon cooling, leaving impurities in the mother liquor.

  • Acid-Base Extraction: Since pyridinylmethyl pyrazolamine compounds are basic, an acid-base extraction can be used to separate them from non-basic impurities. The compound can be protonated with an acid to form a water-soluble salt, which is then extracted into an aqueous phase.

Q3: My pyridinylmethyl pyrazolamine compound appears to be degrading during purification. What could be the cause?

A3: Pyrazole-containing compounds can be susceptible to certain degradation pathways:

  • Hydrolysis: If your compound contains functional groups like esters, they can be prone to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: While the pyrazole ring itself is relatively stable, other parts of the molecule can be susceptible to oxidation, potentially accelerated by exposure to air and light.

  • Photodegradation: Exposure to UV light can sometimes lead to the degradation of heterocyclic compounds. It is advisable to protect light-sensitive compounds from direct light during purification and storage.

Troubleshooting Guides

Issue 1: Poor Separation of Regioisomers by Flash Chromatography

Symptoms:

  • TLC analysis shows overlapping or very close spots for the desired product and impurities.

  • Fractions collected from the column are mixtures of isomers.

  • NMR spectra of purified fractions show duplicate sets of peaks.

Troubleshooting Steps:

StepActionRationale
1Optimize TLC Solvent System Before scaling up to a column, experiment with various solvent systems for TLC. Try adding a small percentage of a more polar solvent like methanol or a basic additive like triethylamine to the mobile phase to improve separation.
2Use a Longer Column A longer column provides more surface area for the separation to occur, which can improve the resolution of closely eluting compounds.
3Employ a Shallow Gradient Instead of a steep gradient, use a shallow gradient of the eluting solvents. This can help to better resolve compounds with similar polarities.
4Consider a Different Stationary Phase If silica gel is not providing adequate separation, consider using alumina (neutral, acidic, or basic) or a reverse-phase C18 silica.
5Utilize Preparative HPLC For very difficult separations, preparative HPLC offers higher resolution than flash chromatography.
Issue 2: Product Oiling Out During Recrystallization

Symptoms:

  • Instead of forming crystals upon cooling, the compound separates as an oil.

  • The oil may or may not solidify upon further cooling or scratching.

Troubleshooting Steps:

StepActionRationale
1Use a Different Solvent System The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point. Experiment with different single solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).
2Cool the Solution Slowly Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature and then transfer it to an ice bath.
3Scratch the Inner Surface of the Flask Use a glass rod to scratch the inside of the flask below the solvent level. This can create nucleation sites for crystal growth.
4Add a Seed Crystal If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
5Reduce the Amount of Solvent Using too much solvent can prevent the solution from becoming supersaturated upon cooling. Use the minimum amount of hot solvent required to fully dissolve the compound.
Issue 3: Colored Impurities Persist After Chromatography

Symptoms:

  • The "purified" product is still colored (e.g., yellow or brown).

  • TLC may show a baseline streak or colored spots that are difficult to remove.

Troubleshooting Steps:

StepActionRationale
1Charcoal Treatment Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture briefly and then filter it through celite to remove the charcoal, which can adsorb colored impurities.
2Acid-Base Extraction Dissolve the crude product in an organic solvent and perform an acid-base extraction as described in the FAQs. This can effectively remove non-basic colored impurities.
3Recrystallization Sometimes, colored impurities are effectively removed by recrystallization, as they may remain in the mother liquor.

Data Presentation

The following tables provide representative data for the purification of a hypothetical pyridinylmethyl pyrazolamine compound. This data is for illustrative purposes to guide experimental design. Actual results may vary depending on the specific compound and reaction conditions.

Table 1: Comparison of Purification Methods for a Crude Pyridinylmethyl Pyrazolamine

Purification MethodCrude Sample (mg)Isolated Yield (mg)Recovery (%)Purity by HPLC (%)
Flash Chromatography (Silica)5003507095
Preparative HPLC (C18)1007575>99
Recrystallization (Ethanol/Water)2001206098

Table 2: Optimization of Flash Chromatography Conditions

Stationary PhaseMobile Phase (Gradient)Loading (mg)Yield (%)Purity (%)
Silica GelHexane/Ethyl Acetate (100:0 to 70:30)5007095
Silica GelDichloromethane/Methanol (100:0 to 95:5)5006894
Alumina (Neutral)Hexane/Ethyl Acetate (100:0 to 80:20)5006592

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude pyridinylmethyl pyrazolamine compound onto a small amount of silica gel by dissolving the compound in a minimal amount of a polar solvent (e.g., dichloromethane or methanol), adding silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Loading: Carefully add the prepared slurry of the compound onto the top of the packed column.

  • Elution: Begin elution with the starting mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) according to a predetermined gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystallization has begun, cool the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Work-up start->workup extraction Acid-Base Extraction workup->extraction If non-basic impurities chromatography Column Chromatography workup->chromatography Primary Purification extraction->chromatography purity_check Purity Check (TLC/HPLC/NMR) chromatography->purity_check recrystallization Recrystallization recrystallization->purity_check charcoal Charcoal Treatment charcoal->chromatography purity_check->recrystallization If further purification needed purity_check->charcoal final_product Pure Compound purity_check->final_product If purity is sufficient

Caption: A general experimental workflow for the purification of pyridinylmethyl pyrazolamine compounds.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Impure Product regioisomers Regioisomers Present? start->regioisomers colored Colored Impurities? start->colored oiling_out Oiling out during Recrystallization? start->oiling_out optimize_chroma Optimize Chromatography (Solvent, Gradient, Stationary Phase) regioisomers->optimize_chroma Yes charcoal_treat Charcoal Treatment colored->charcoal_treat Yes change_solvent Change Recrystallization Solvent oiling_out->change_solvent Yes use_hplc Use Preparative HPLC optimize_chroma->use_hplc If still unresolved acid_base Acid-Base Extraction charcoal_treat->acid_base If ineffective slow_cool Slow Cooling / Seeding change_solvent->slow_cool If still problematic

Caption: A troubleshooting decision tree for common purification challenges.

identifying and characterizing impurities in 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine. The information is designed to help identify and characterize impurities that may be encountered during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities can originate from various stages of the manufacturing process, including synthesis, formulation, and storage.[1] They can be broadly categorized as:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[1][2] For this compound, potential organic impurities could include unreacted starting materials like 3-(chloromethyl)pyridine or pyrazole-5-amine, isomers formed during synthesis, or products of side reactions.

  • Inorganic Impurities: These may include reagents, ligands, catalysts, and heavy metals.[2]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process can remain in the final product.[1]

Q2: Why is it important to identify and characterize impurities?

The presence of impurities, even in small amounts, can affect the efficacy and safety of a pharmaceutical product.[1][2] Regulatory agencies like the FDA and ICH have strict guidelines for the identification and control of impurities in active pharmaceutical ingredients (APIs).[2][3] It is generally recommended to identify and characterize any impurity present at a level of 0.10% or higher.[2]

Q3: What analytical techniques are recommended for impurity profiling of this compound?

A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a cornerstone for separating and quantifying impurities.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and provides molecular weight information, which is crucial for identifying unknown impurities.[2][][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of the API and its impurities.[8][9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile organic impurities and residual solvents.[2][12]

Troubleshooting Guides

Issue 1: An unknown peak is observed in the HPLC chromatogram.

Possible Cause 1: Process-Related Impurity A by-product may have formed during the synthesis.

Troubleshooting Steps:

  • Characterize the Peak: Use LC-MS to determine the molecular weight of the unknown peak.

  • Review Synthesis Pathway: Examine the synthesis route of this compound to hypothesize potential side reactions and by-products that could correspond to the observed molecular weight.

  • NMR Analysis: If the impurity can be isolated, perform 1H and 13C NMR to elucidate its structure.[11]

Possible Cause 2: Degradation Product The compound may be degrading under the analytical conditions or during storage.

Troubleshooting Steps:

  • Perform Forced Degradation Studies: Subject a sample of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[3][13][14][15][16]2. Compare Chromatograms: Compare the HPLC chromatogram of the stressed sample with the chromatogram of the sample containing the unknown peak. A match in retention time would suggest the unknown is a degradation product.

Issue 2: Poor resolution between the main peak and an impurity in HPLC.

Possible Cause: Suboptimal Chromatographic Conditions The mobile phase, column, or gradient may not be suitable for separating the specific impurity.

Troubleshooting Steps:

  • Modify Mobile Phase: Adjust the pH or the organic modifier concentration of the mobile phase. For pyrazole derivatives, a mobile phase of acetonitrile and water with an acid additive like formic or phosphoric acid is often a good starting point. [17][18]2. Change Column: Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.

  • Adjust Gradient: Optimize the gradient elution profile to enhance the separation of closely eluting peaks.

  • Vary Temperature: Modify the column temperature, as this can affect the selectivity of the separation.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general method for the analysis of this compound and its potential impurities.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in a 50:50 mixture of water and acetonitrile.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of the drug substance and identifying potential degradation products. [3][13][14][15][16]

Stress Condition Procedure
Acid Hydrolysis Dissolve the sample in 0.1 N HCl and heat at 60 °C for 24 hours. Neutralize before injection.
Base Hydrolysis Dissolve the sample in 0.1 N NaOH and heat at 60 °C for 24 hours. Neutralize before injection.
Oxidative Degradation Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Keep the solid sample in an oven at 105 °C for 48 hours.

| Photolytic Degradation | Expose the solid sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days). |

Data Presentation

Table 1: Representative HPLC-UV Data for Potential Impurities

This table shows hypothetical retention times and response factors for potential impurities relative to this compound. Actual values will need to be determined experimentally.

Compound Retention Time (min) Relative Retention Time Response Factor
This compound15.21.001.00
Pyrazol-5-amine5.80.381.15
3-(chloromethyl)pyridine8.10.530.92
Isomeric Impurity A14.50.951.05
Oxidative Degradant B18.31.200.88

Visualizations

Experimental Workflow for Impurity Identification

cluster_0 Impurity Detection & Characterization Workflow A Sample containing unknown impurity B HPLC-UV Analysis A->B C Unknown Peak Detected B->C D LC-MS Analysis C->D E Determine Molecular Weight D->E F Propose Potential Structures (based on synthesis & degradation pathways) E->F G Isolate Impurity (Preparative HPLC) F->G H NMR Spectroscopy (1H, 13C, 2D) G->H I Structure Elucidation H->I J Reference Standard Synthesis I->J K Final Identification & Quantification I->K J->K

Caption: Workflow for the identification and characterization of an unknown impurity.

Troubleshooting Logic for HPLC Analysis

cluster_1 HPLC Troubleshooting Flowchart Start Poor Peak Resolution? A Adjust Mobile Phase pH? Start->A B Change Organic Modifier Ratio? A->B No End Resolution Achieved A->End Yes C Try a Different Column? B->C No B->End Yes D Optimize Gradient Slope? C->D No C->End Yes E Modify Column Temperature? D->E No D->End Yes E->End Yes

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

References

optimizing reaction conditions for the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of pyrazole derivatives, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps & Solutions
Low to No Product Yield - Incomplete Reaction: Starting materials may not be fully consumed.[1] - Poor Quality Starting Materials: Impurities in 1,3-dicarbonyl compounds or hydrazine derivatives can lead to side reactions.[2][3] Hydrazine derivatives can also degrade over time.[2] - Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are critical and may not be optimized.[1][2] - Side Reactions: Formation of regioisomers or other byproducts can reduce the yield of the desired product.[1]- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction goes to completion.[1][2] - Increase Reaction Time or Temperature: For slow reactions, consider longer reaction times or heating the mixture, potentially under reflux. Microwave-assisted synthesis can also be explored to improve yields and reduce reaction times.[1] - Verify Starting Material Purity: Ensure high purity of reactants. It is often recommended to use freshly opened or purified hydrazine derivatives.[2][3] - Optimize Stoichiometry: A slight excess (1.0-1.2 equivalents) of the hydrazine reagent can sometimes drive the reaction to completion.[2] - Catalyst Optimization: For Knorr or Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often used. In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[1][3]
Formation of Regioisomers - Unsymmetrical Reactants: Using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines can lead to the formation of two or more regioisomers.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons.[2]- Modify Solvent System: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly increase regioselectivity compared to standard solvents like ethanol.[3] - Adjust Reaction pH: The pH of the reaction medium can be a critical factor. Acidic conditions, often seen with hydrazine hydrochlorides in solvents like ethanol, may favor one isomer, while basic conditions could favor the other.[2] - Steric Hindrance: A bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[2]
Reaction Mixture Discoloration - Hydrazine Decomposition: Discoloration (e.g., turning yellow or red) is common, especially when using hydrazine salts like phenylhydrazine hydrochloride, and is often due to the formation of colored impurities from the starting material.[2][3] - Acid-Promoted Byproducts: An acidic reaction mixture can promote the formation of colored byproducts.[2]- Use a Mild Base: If using a hydrazine salt, the addition of a mild base such as sodium acetate can help neutralize the acid and lead to a cleaner reaction.[2] - Purification: Discolored crude products can often be purified by washing with a non-polar solvent like toluene to remove some colored impurities, followed by recrystallization or column chromatography.[2]
Difficult Product Purification - Presence of Impurities: Impurities from starting materials or side reactions can co-elute with the product during chromatography or co-crystallize.[2] - Formation of Salts: If using hydrazine salts and acidic conditions, the product may form a salt, affecting its solubility and chromatographic behavior.- Filtration: If the product precipitates from the reaction mixture, it can be collected by vacuum filtration.[2] - Recrystallization: This is an effective method for purifying solid pyrazole derivatives.[2] - Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired pyrazole from impurities and regioisomers.[2] - Acid-Base Extraction: Purification can sometimes be achieved by dissolving the crude product in a solvent and reacting it with an acid to form a salt, which can then be crystallized and separated.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazole synthesis yield consistently low?

A1: Low yields can be attributed to several factors including incomplete reactions, poor quality of starting materials, suboptimal reaction conditions, or the formation of side products.[1][2] To troubleshoot, you should monitor the reaction to completion using TLC or LC-MS, ensure the purity of your 1,3-dicarbonyl and hydrazine starting materials, and systematically optimize reaction parameters such as temperature, time, solvent, and catalyst.[1][2]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge with unsymmetrical starting materials.[2] To enhance regioselectivity, consider changing the solvent to a fluorinated alcohol like TFE, adjusting the reaction pH (acidic vs. basic conditions), or utilizing a hydrazine with a sterically bulky substituent to direct the reaction.[2][3]

Q3: My reaction mixture is turning dark red. Is this normal and how can I get a clean product?

A3: Discoloration is a frequent observation, particularly with hydrazine salts, due to the formation of colored impurities.[2] Adding a mild base like sodium acetate can result in a cleaner reaction profile.[2] The colored impurities can often be removed during workup by washing with a non-polar solvent and subsequent purification by recrystallization or column chromatography.[2]

Q4: How can I distinguish between different pyrazole regioisomers?

A4: The most powerful technique for differentiating regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[3] One-dimensional ¹H and ¹³C NMR will show distinct chemical shifts for the protons and carbons of the different isomers. For unambiguous structural assignment, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space correlations between protons.[3]

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1-Water100160[6]
2La(OTf)₃ (10)Toluene100692[6]
3La(OTf)₃ (5)Toluene100875[6]
4La(OTf)₃ (20)Toluene100681[6]
5-DMF (Microwave)1100.3395[7]
6AgOTf (1)Not SpecifiedRoom Temp1up to 99[8]
7nano-ZnO (10)EthanolRoom TempNot SpecifiedHigh[3]

Key Experimental Protocols

General Procedure for the Knorr Pyrazole Synthesis

This protocol is a representative example for the synthesis of a pyrazole derivative via the condensation of a 1,3-dicarbonyl compound with a hydrazine.

Materials:

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., glacial acetic acid)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, a mild base like sodium acetate may be added.[2]

  • If required, add a catalytic amount of acid.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

  • Upon completion, if the product precipitates, it can be collected by vacuum filtration.[2] Alternatively, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine 1,3-Dicarbonyl, Hydrazine, and Solvent add_catalyst Add Catalyst (e.g., Acetic Acid) start->add_catalyst react Stir at RT or Reflux add_catalyst->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench / Evaporate Solvent monitor->workup Complete purify Purify (Crystallization / Chromatography) workup->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: A typical experimental workflow for pyrazole synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Poor Starting Material Purity start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Side Reactions start->cause4 sol1 Increase Time / Temp Monitor Reaction cause1->sol1 sol2 Purify Reactants Use Fresh Hydrazine cause2->sol2 sol3 Optimize Catalyst, Solvent, Stoichiometry cause3->sol3 sol4 Adjust pH, Solvent to Improve Selectivity cause4->sol4 end Optimized Reaction sol1->end Improved Yield sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: Troubleshooting Off-Target Effects of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with pyrazole-based inhibitors?

A1: Off-target effects occur when a chemical compound, such as a pyrazole-based inhibitor, binds to and alters the function of proteins other than its intended biological target.[1] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where an observed phenotype may be due to an off-target effect rather than the inhibition of the intended target.[1] Furthermore, off-target binding can cause cellular toxicity and may lead to a lack of translatability from preclinical models to clinical settings if the observed efficacy is due to these unintended interactions.[1] While the pyrazole ring is a common scaffold in many potent and selective inhibitors, its interactions are not always perfectly specific, making off-target evaluation crucial.[2][3]

Q2: I'm observing unexpected or paradoxical cellular phenotypes. Could this be an off-target effect?

A2: Yes, an unexpected or paradoxical cellular response (e.g., increased proliferation when expecting inhibition) is a strong indicator of potential off-target effects.[4] This can happen if the inhibitor interacts with a protein in an opposing signaling pathway or disrupts a negative feedback loop.[4] It is also possible that the inhibitor is affecting a compensatory signaling pathway.[1]

Q3: My results are inconsistent across different cell lines. Is this related to off-target effects?

A3: Inconsistent results between different cell lines can indeed be a sign of off-target effects.[4] Different cell types express varying profiles of proteins (the "kinome" in the case of kinase inhibitors).[4] A specific off-target may be present in one cell line but absent in another, leading to different phenotypic responses to the same inhibitor.[4]

Q4: How can I distinguish between on-target and off-target effects in my experiments?

A4: A multi-faceted approach is recommended to differentiate between on-target and off-target effects.[1][5] Key strategies include:

  • Use of a negative control: Employ a close chemical analog of your inhibitor that is inactive against the intended target. If the phenotype disappears with the negative control, it is more likely to be an on-target effect.[1]

  • Multiple structurally distinct inhibitors: Use several inhibitors with different chemical scaffolds that target the same protein. If all produce the same phenotype, it is less likely to be caused by a shared off-target.[1]

  • Genetic validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein. If the phenotype persists even in the absence of the target, it is likely an off-target effect.[1]

  • Rescue experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that off-target may rescue the cells from the inhibitor's effect.[4]

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed at Concentrations That Should Be Specific

Possible Cause: The inhibitor may have potent off-target effects on proteins essential for cell survival.[4]

Troubleshooting Workflow:

start High Cytotoxicity Observed dose_response Perform Dose-Response Curve (Cytotoxicity vs. On-Target Inhibition) start->dose_response compare_ic50 Compare Cytotoxicity IC50 with On-Target IC50 dose_response->compare_ic50 off_target_suspected Cytotoxicity IC50 << On-Target IC50 (Off-Target Effect Likely) compare_ic50->off_target_suspected Yes on_target_toxicity Cytotoxicity IC50 ≈ On-Target IC50 (Potential On-Target Toxicity) compare_ic50->on_target_toxicity No apoptosis_assay Analyze Apoptosis Markers (e.g., Cleaved Caspase-3) off_target_suspected->apoptosis_assay end Conclusion on_target_toxicity->end rescue_exp Rescue Experiment with Drug-Resistant Off-Target Mutant apoptosis_assay->rescue_exp rescue_exp->end start Phenotype/On-Target Mismatch genetic_validation Genetic Validation (siRNA/CRISPR of Target) start->genetic_validation phenotype_persists Phenotype Persists? genetic_validation->phenotype_persists off_target_confirmed Off-Target Effect Confirmed phenotype_persists->off_target_confirmed Yes on_target_related Phenotype is On-Target Related phenotype_persists->on_target_related No structurally_unrelated_inhibitor Use Structurally Unrelated Inhibitor for the Same Target off_target_confirmed->structurally_unrelated_inhibitor end Conclusion off_target_confirmed->end on_target_related->end same_phenotype Same Phenotype Observed? structurally_unrelated_inhibitor->same_phenotype same_phenotype->off_target_confirmed No, scaffold-specific off-target same_phenotype->on_target_related Yes cluster_0 Intended Pathway cluster_1 Off-Target Pathway Receptor Receptor Target_Kinase_A Target_Kinase_A Receptor->Target_Kinase_A Downstream_Effector_1 Downstream_Effector_1 Target_Kinase_A->Downstream_Effector_1 Phenotype_A Phenotype_A Downstream_Effector_1->Phenotype_A Off_Target_Kinase_E Off_Target_Kinase_E Downstream_Effector_2 Downstream_Effector_2 Off_Target_Kinase_E->Downstream_Effector_2 Phenotype_B_Toxicity Phenotype_B_Toxicity Downstream_Effector_2->Phenotype_B_Toxicity Inhibitor Pyrazole Inhibitor Inhibitor->Target_Kinase_A On-Target Inhibition Inhibitor->Off_Target_Kinase_E Off-Target Inhibition

References

Technical Support Center: Enhancing the Oral Bioavailability of Pyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of pyrazolopyridine compounds. This guide addresses common experimental challenges with practical solutions, detailed experimental protocols, and supporting data.

Frequently Asked Questions (FAQs)

Q1: My pyrazolopyridine compound exhibits low oral bioavailability. What are the primary contributing factors?

Low oral bioavailability of pyrazolopyridine derivatives is typically a result of one or more of the following factors:

  • Poor Aqueous Solubility: The inherent aromaticity and often crystalline nature of the pyrazolopyridine scaffold can lead to low solubility in gastrointestinal fluids, limiting the amount of drug available for absorption.[1][2]

  • Rapid First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the liver (e.g., cytochrome P450s) and the gut wall, reducing the amount of active drug that reaches systemic circulation.[1][3] Oxidative metabolism is a common clearance pathway.[4][5]

  • Poor Membrane Permeability: While often lipophilic, high molecular weight or extensive hydrogen bonding capacity in a pyrazolopyridine derivative can hinder its ability to passively diffuse across the intestinal epithelium.[1]

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the gut lumen.[1][6]

Q2: What initial strategies can I employ to improve the solubility of my pyrazolopyridine compound?

Improving aqueous solubility is a critical first step. Consider the following approaches:

  • Salt Formation: If your compound possesses ionizable functional groups (e.g., amines or carboxylic acids), forming a salt can significantly enhance its solubility.[4][7][8] For example, hydrochloride and phosphate salts have been shown to be effective.[4]

  • Structural Modification: Introduce polar or ionizable substituents to the pyrazolopyridine core. Studies have shown that adding ionizable polar groups to a solvent-exposed region of the molecule, such as a methyl pyrazole subpocket, can dramatically improve aqueous solubility without compromising target binding.[4][5]

  • Formulation with Excipients: Utilize solubility-enhancing excipients such as cyclodextrins. For instance, formulating with 2-hydroxy-β-cyclodextrin has been used for in vivo studies of pyrazolopyridine inhibitors.[4][5]

Q3: How can I address rapid metabolism of my pyrazolopyridine compound?

If in vitro assays indicate high metabolic turnover, consider these strategies:

  • Block Metabolic Soft Spots: Identify the primary sites of metabolism on your molecule (metabolic "soft spots") and introduce chemical modifications to block these positions. For example, replacing a metabolically labile group with a more stable one, such as a trifluoromethyl group, can significantly improve in vivo clearance.[4][5]

  • Deuteration: Strategic replacement of hydrogen atoms with deuterium at metabolically active sites can sometimes slow down metabolism due to the kinetic isotope effect.

  • Co-administration with Enzyme Inhibitors: In preclinical studies, co-dosing with a known inhibitor of the relevant metabolizing enzymes (e.g., a pan-cytochrome P450 inhibitor) can help elucidate the impact of first-pass metabolism on bioavailability.

Q4: What formulation techniques can enhance the oral bioavailability of pyrazolopyridine compounds?

Beyond simple excipients, advanced formulation strategies can be highly effective:

  • Amorphous Solid Dispersions (ASD): Dispersing the crystalline drug in an amorphous form within a polymer matrix can increase its surface area and dissolution rate, thereby improving solubility and bioavailability.[8][9]

  • Nanonization: Reducing the particle size of the drug to the nanometer range (nanocrystals) increases the surface area-to-volume ratio, leading to enhanced dissolution and solubility.[2][10] This can be achieved through techniques like wet media milling.[2]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like solid lipid nanoparticles (SLNs) can improve oral absorption, in some cases by promoting lymphatic transport.[11]

Troubleshooting Guide

Issue Encountered Potential Cause Suggested Troubleshooting Step(s)
Low in vivo exposure (low AUC and Cmax) despite good in vitro potency. Poor solubility, rapid metabolism, or poor permeability.1. Assess aqueous solubility. If low, consider salt formation or formulation with cyclodextrins. 2. Conduct an in vitro microsomal stability assay to determine metabolic lability. 3. Evaluate permeability using a Caco-2 or PAMPA assay.
High variability in plasma concentrations between subjects. Food effects, poor dissolution, or formulation instability.1. Investigate the effect of food on absorption in animal models. 2. Consider particle size reduction or creating an amorphous solid dispersion to improve dissolution consistency.
Good oral bioavailability in one preclinical species but poor in another. Species-specific differences in metabolism (e.g., cytochrome P450 expression) or transporter activity.1. Profile the metabolism of the compound in liver microsomes from different species (mouse, rat, dog, human). 2. Assess whether the compound is a substrate for efflux transporters like MDR1 and BCRP in cell lines expressing these transporters from different species.[6]
In vitro-in vivo correlation (IVIVC) is poor. Complex absorption mechanisms not captured by in vitro models, such as active transport or gut wall metabolism.1. Develop a more comprehensive preclinical model that includes evaluation of both solubility and microsomal stability to better predict in vivo bioavailability.[4][5] 2. Investigate potential involvement of uptake and efflux transporters.

Data on Bioavailability Enhancement of Pyrazolopyridine Derivatives

The following tables summarize quantitative data from studies where modifications to pyrazolopyridine compounds led to improved pharmacokinetic properties.

Table 1: Impact of Structural Modifications on Pharmacokinetics of Pyrazolo-Pyridone Inhibitors

CompoundKey Structural FeatureOral Bioavailability (%)Cmax (µM)AUC (h·µM)Aqueous Solubility (µM)
2 Toluyl ring at hinge pocket150.362.916
4 m-CF3 phenyl at hinge pocket361.1523.811
40 Methylamine on pyrazole ring926.072.966 (as HCl salt)

Data sourced from a study on DCN1/UBE2M inhibitors. Dosing was 50 mg/kg orally in mice.[4][5]

Table 2: Preclinical Pharmacokinetic Parameters of GNE-A (a Pyrazolopyridine MET Kinase Inhibitor)

SpeciesOral Bioavailability (%)Plasma Clearance (mL/min/kg)Terminal Half-Life (h)
Mouse88.015.8-
Rat11.236.61.67
Dog55.82.4416.3
Monkey72.413.9-

Data from preclinical evaluation of GNE-A.[6]

Experimental Protocols

1. In Vitro Microsomal Stability Assay

  • Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to first-pass metabolism.

  • Methodology:

    • Prepare a reaction mixture containing liver microsomes (e.g., from mouse, rat, or human), NADPH (a cofactor for cytochrome P450 enzymes), and the pyrazolopyridine test compound in a phosphate buffer.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

    • Determine the in vitro half-life (t½) from the rate of disappearance of the parent compound.

2. In Vivo Pharmacokinetic Study in Mice

  • Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of a pyrazolopyridine compound after oral and intravenous administration.

  • Methodology:

    • Fast the mice overnight before dosing.

    • For the oral administration group, formulate the compound in a suitable vehicle (e.g., 1% 2-hydroxy-β-cyclodextrin) and administer a single dose via oral gavage.[4][5]

    • For the intravenous (IV) administration group, formulate the compound in a vehicle suitable for injection (e.g., EtOH/PG/PEG/PBS) and administer a single dose via tail vein injection.[4][5]

    • Collect blood samples (e.g., via tail snip or retro-orbital bleed) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Process the blood samples to separate the plasma.

    • Extract the drug from the plasma samples and analyze the concentration using a validated LC-MS/MS method.

    • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC for both oral and IV routes.

    • Calculate the absolute oral bioavailability using the formula: Bioavailability (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies solubility Aqueous Solubility Assay pk_study Pharmacokinetic Study (Mouse) solubility->pk_study microsomal Microsomal Stability Assay microsomal->pk_study permeability Permeability Assay (e.g., Caco-2) permeability->pk_study decision Low Bioavailability? pk_study->decision compound Pyrazolopyridine Compound compound->solubility compound->microsomal compound->permeability optimization Optimization Strategy decision->optimization Yes a a optimization->compound New Analogs / Formulations bioavailability_factors cluster_absorption Absorption Phase cluster_metabolism Metabolism/Transport bioavailability Low Oral Bioavailability solubility Poor Aqueous Solubility bioavailability->solubility permeability Low Membrane Permeability bioavailability->permeability first_pass High First-Pass Metabolism bioavailability->first_pass efflux P-gp Efflux bioavailability->efflux a a sol_strat Salt Formation Nanonization Solid Dispersion solubility->sol_strat b b perm_strat Structural Modification (LogP, H-bonds) permeability->perm_strat c c met_strat Metabolic Blocking Deuteration first_pass->met_strat d d efflux_strat Structural Modification (Avoid P-gp substrate motifs) efflux->efflux_strat

References

Technical Support Center: Analytical Techniques for Resolving Isomers of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isomers of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of isomers encountered in substituted pyrazole synthesis?

A1: The most common isomers are regioisomers and enantiomers. Regioisomers arise from the reaction of unsymmetrical starting materials, leading to different substituent patterns on the pyrazole ring.[1][2] Enantiomers occur when the substituted pyrazole contains a chiral center, resulting in non-superimposable mirror images.[3][4]

Q2: Which analytical technique is most suitable for separating pyrazole regioisomers?

A2: The choice of technique depends on the physicochemical properties of the isomers. High-Performance Liquid Chromatography (HPLC), particularly on silica gel or C18 columns, and Gas Chromatography (GC) are the most common and effective methods for separating regioisomers.[1][5][6] Column chromatography using silica gel is also a widely used preparative technique.[2][7]

Q3: How can I separate enantiomers of a chiral substituted pyrazole?

A3: Chiral HPLC is the preferred method for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, have shown excellent enantioseparation capabilities for pyrazole derivatives.[3][4][8] Supercritical Fluid Chromatography (SFC) can also be a highly efficient alternative for chiral separations.[8]

Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to differentiate between pyrazole isomers?

A4: Yes, NMR spectroscopy is a powerful tool for distinguishing between isomers. For regioisomers, differences in the chemical shifts of protons and carbons, as well as nuclear Overhauser effect (NOE) experiments, can establish the connectivity and spatial relationships of substituents.[2][9] For enantiomers, chiral shift reagents may be used to differentiate them in the NMR spectrum.

Q5: Is Mass Spectrometry (MS) useful for isomer analysis of substituted pyrazoles?

A5: While isomers have the same molecular weight, MS can still be a valuable tool. Different isomers may exhibit subtle differences in their fragmentation patterns upon ionization, which can aid in their identification, especially when coupled with a chromatographic separation technique like GC-MS or LC-MS.[1][10][11]

Q6: Can recrystallization be used to separate pyrazole isomers?

A6: Fractional recrystallization can be an effective method for separating regioisomers if they have significantly different solubilities in a specific solvent system.[5][12] This technique involves a series of recrystallization steps to enrich one isomer progressively.

Troubleshooting Guides

HPLC-Based Isomer Separation

Problem: Co-elution or Poor Resolution of Regioisomers on a C18 Column.

  • Possible Cause: Inadequate mobile phase composition or pH. The polarity difference between the isomers may not be sufficient for separation under the current conditions.

  • Suggested Solutions:

    • Modify Mobile Phase Composition: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[13]

    • Adjust pH: If the pyrazole derivatives have ionizable groups, adjusting the pH of the mobile phase with additives like trifluoroacetic acid (TFA) or formic acid can significantly alter retention times and improve resolution.[13]

    • Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.

    • Gradient Elution: Employ a gradient elution program where the mobile phase composition changes over time. This can help to separate isomers with small differences in polarity.

Problem: No Separation of Enantiomers on a Chiral Stationary Phase (CSP).

  • Possible Cause: The chosen CSP is not suitable for the analytes, or the mobile phase is inappropriate.

  • Suggested Solutions:

    • Screen Different CSPs: Polysaccharide-based columns (e.g., Lux cellulose-2, Lux amylose-2) and Pirkle-type columns (e.g., (R,R)Whelk-O1) offer different chiral recognition mechanisms. Screening a variety of columns is often necessary.[3][8]

    • Optimize Mobile Phase:

      • Normal Phase: Vary the ratio of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., n-hexane).[14]

      • Polar Organic Mode: Using pure solvents like methanol, ethanol, or acetonitrile can provide sharp peaks and fast analysis times.[3][4]

    • Temperature Effect: Lowering the column temperature can sometimes enhance enantioselectivity.[14]

GC-MS Based Isomer Analysis

Problem: Isomers are not separated by the GC column.

  • Possible Cause: The column stationary phase is not providing sufficient selectivity for the isomers.

  • Suggested Solutions:

    • Change Column Polarity: If using a non-polar column (e.g., DB-5ms), try a more polar column (e.g., a wax column) to exploit different intermolecular interactions.

    • Optimize Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting peaks.

    • Increase Column Length: A longer column will provide more theoretical plates and can improve resolution.

Problem: Mass spectra of the isomers are identical.

  • Possible Cause: The isomers undergo identical fragmentation pathways under the ionization conditions used.

  • Suggested Solutions:

    • Change Ionization Method: If using Electron Ionization (EI), consider a softer ionization technique like Chemical Ionization (CI) which may produce more informative molecular ions and different fragment ions.

    • Rely on Retention Time: If the isomers are chromatographically separated, their identification can be based on their distinct retention times, even with identical mass spectra.[1]

Data Presentation

Table 1: HPLC Conditions for Separation of Pyrazole Enantiomers.

Compound TypeChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
N1-Substituted-1H-pyrazolesLux cellulose-2Polar Organic (e.g., Methanol/Acetonitrile)1.0Up to 18[3][4]
N1-Substituted-1H-pyrazolesLux amylose-2Normal Phase (e.g., n-Hexane/Ethanol)1.0Up to 30[3][4]
Phenylpyrazole PesticidesCHIRALPAK® IBn-Hexane/2-Propanol1.01.67 - 16.82[14]
C(5)-chiral pyrazole derivativesChiralpak AD, Chiralcel ODn-Hexane/Alcohol1.0Baseline Separation[15]

Table 2: GC-MS Parameters for Pyrazole Regioisomer Analysis.

ParameterValueReference
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[1]
Injector Temperature 250 °C[1]
Injection Volume 1 µL (Split mode)[1]
Carrier Gas Helium (1.2 mL/min)[1]
Oven Program 80 °C (2 min hold), ramp to final temp.[1]
MS Ionization Electron Ionization (EI)[1]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Pyrazole Enantiomers

Objective: To resolve the enantiomers of a chiral substituted pyrazole using a polysaccharide-based chiral stationary phase.

Methodology:

  • Column Selection: Choose a suitable chiral column, such as Lux cellulose-2 or Lux amylose-2.[3]

  • Mobile Phase Preparation:

    • Normal Phase: Prepare a mobile phase consisting of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). A typical starting ratio is 90:10 (v/v).[14]

    • Polar Organic Mode: Use HPLC-grade methanol, ethanol, or acetonitrile as the mobile phase.[3][4]

  • Sample Preparation: Dissolve the racemic pyrazole sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25 °C).

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

  • Optimization: If separation is not optimal, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier in normal phase) or switch to a different mobile phase mode or chiral column.[3][14]

Protocol 2: GC-MS Analysis of Pyrazole Regioisomers

Objective: To separate and identify regioisomers of a substituted pyrazole in a mixture.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask. Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.[1]

  • GC-MS Instrumentation:

    • GC Column: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

    • Injector: Set the injector temperature to 250 °C and use a split injection mode (e.g., split ratio 20:1).[1]

    • Carrier Gas: Use helium at a constant flow of 1.2 mL/min.[1]

    • Oven Temperature Program: Start with an initial temperature of 80 °C, hold for 2 minutes, then ramp at a suitable rate (e.g., 10 °C/min) to a final temperature that ensures elution of all components.[1]

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the expected molecular weights of the isomers.

  • Data Analysis:

    • Identify the peaks corresponding to the pyrazole isomers based on their retention times.

    • Analyze the mass spectrum of each peak to confirm the molecular weight and examine the fragmentation pattern for any subtle differences that can aid in isomer identification.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Separation & Identification cluster_outcome Resolution & Characterization synthesis Synthesized Pyrazole Mixture (Regioisomers/Enantiomers) purification Initial Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification hplc HPLC Analysis (Chiral or RP) purification->hplc For Enantiomers & Polar Regioisomers gcms GC-MS Analysis purification->gcms For Volatile Regioisomers resolved Resolved Isomers hplc->resolved gcms->resolved nmr NMR Spectroscopy ('1H, '13C, NOESY) resolved->nmr Characterization structure Structure Confirmation resolved->structure troubleshooting_hplc cluster_regio Regioisomer Troubleshooting (RP-HPLC) cluster_enantio Enantiomer Troubleshooting (Chiral HPLC) start Poor Isomer Resolution in HPLC mod_mp Modify Mobile Phase Ratio (e.g., ACN/H2O) start->mod_mp screen_csp Screen Different CSPs (Cellulose, Amylose, etc.) start->screen_csp mod_ph Adjust Mobile Phase pH (e.g., add TFA) mod_mp->mod_ph mod_solv Change Organic Solvent (e.g., MeOH to ACN) mod_ph->mod_solv end Improved Resolution mod_solv->end opt_mp Optimize Mobile Phase (Normal vs. Polar Organic) screen_csp->opt_mp mod_temp Adjust Column Temperature opt_mp->mod_temp mod_temp->end

References

stability testing of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting stability studies for 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during these experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the recommended storage conditions for this compound?

A1: For short-term storage (1-2 weeks), it is recommended to keep the compound at -4°C. For longer periods (1-2 years), storage at -20°C is advised to maintain stability.[1] Proper storage is crucial to prevent degradation before initiating stability studies.

Q2: What are the typical forced degradation conditions I should test for this compound?

A2: Forced degradation studies are essential to understand the chemical stability of a drug substance.[2][3] For this compound, a comprehensive study should include the following conditions:

  • Acidic Hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., H₂O₂).

  • Thermal Degradation: Heating the solid compound at a high temperature.

  • Photolytic Degradation: Exposing the compound to UV and visible light.

These studies help identify potential degradation products and establish the intrinsic stability of the molecule.[4]

Q3: I am observing multiple degradation peaks in my HPLC analysis after stress testing. How do I identify the primary degradation products?

A3: The appearance of multiple peaks is common in forced degradation studies. To distinguish between primary and secondary degradation products, it is useful to analyze samples at multiple time points during the stress testing.[4] Primary degradants will form first, and their concentration may decrease over time as they convert into secondary degradants. A logical approach to this analysis is outlined in the diagram below.

G start Multiple Degradation Peaks Observed check_control Analyze Unstressed Control Sample start->check_control peaks_present Peaks Present in Control? check_control->peaks_present impurity Peak is an Impurity, Not a Degradant peaks_present->impurity Yes time_point Analyze Samples at Multiple Time Points peaks_present->time_point No peak_trend Monitor Peak Area Trend time_point->peak_trend primary Primary Degradant (Appears Early, May Decrease Later) peak_trend->primary Early Appearance secondary Secondary Degradant (Appears Later, Increases Over Time) peak_trend->secondary Later Appearance end Characterize Structure (e.g., LC-MS) primary->end secondary->end G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) prep_solution->acid base Base Hydrolysis (0.1 M NaOH, 80°C) prep_solution->base oxidation Oxidation (3% H2O2, RT) prep_solution->oxidation photo Photolytic (ICH Q1B) prep_solution->photo prep_solid Weigh Solid Sample thermal Thermal (Solid, 105°C) prep_solid->thermal prep_solid->photo sampling Sample at Time Points & Neutralize (if needed) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc characterize Characterize Degradants (LC-MS) hplc->characterize

References

Validation & Comparative

comparing the efficacy of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of a novel pyrazolyl pyridine conjugate against the well-established, broad-spectrum kinase inhibitor, Staurosporine, with a specific focus on their efficacy against PIM-1 kinase. PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it a key target in oncology. The data presented herein is derived from in vitro experimental studies to provide a clear comparison of potency.

Data Presentation: Head-to-Head Comparison

The following table summarizes the in vitro inhibitory activity of a representative pyrazolyl pyridine conjugate and Staurosporine against PIM-1 kinase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget KinaseIC50 (nM)[1]
Pyrazolyl Pyridine Conjugate (Compound 9)PIM-18.4
StaurosporinePIM-116.7

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro PIM-1 Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of the PIM-1 enzyme by 50% (IC50).

  • Reagent Preparation :

    • Prepare a reaction buffer suitable for PIM-1 kinase activity (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.2 mM Na3VO4, 1 mM DTT).

    • A specific peptide substrate for PIM-1 is utilized.

    • Prepare a solution of ATP. The concentration should be near the Km of PIM-1 for ATP to ensure accurate measurement of competitive inhibition.

    • Use purified, active recombinant PIM-1 enzyme.

  • Reaction Setup :

    • Kinase reactions are set up in a 96-well plate format.

    • Each well contains the PIM-1 enzyme, the peptide substrate, and ATP in the reaction buffer.

  • Inhibitor Addition :

    • Serial dilutions of the test compounds (Pyrazolyl Pyridine Conjugate and Staurosporine) are added to the reaction wells.

    • A control reaction without any inhibitor is included to represent 100% kinase activity.

    • A background control without the enzyme is included to subtract any non-enzymatic signal.

  • Incubation :

    • The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection :

    • After incubation, a reagent that detects the amount of remaining ATP is added. The amount of ATP consumed is directly proportional to the kinase activity.

    • Alternatively, the amount of phosphorylated substrate can be quantified using methods such as radiometric assays with [γ-32P]ATP or fluorescence-based assays with phospho-specific antibodies.

  • Data Analysis :

    • The signal from each well is measured using a suitable plate reader (e.g., luminometer or fluorometer).

    • The percentage of kinase activity is calculated relative to the control (100% activity) and background (0% activity).

    • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitors.

  • Cell Seeding :

    • Cancer cell lines (e.g., HepG2) are cultured in appropriate media.

    • Cells are trypsinized, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells per well).

    • Plates are incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in the culture medium.

    • The medium from the cells is replaced with the medium containing the inhibitors or a vehicle control (e.g., DMSO).

    • The cells are incubated with the compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition :

    • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plate is incubated for an additional 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization :

    • The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition and Analysis :

    • The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells (representing 100% viability).

    • The GI50 (concentration for 50% growth inhibition) is calculated by plotting the percentage of cell viability against the logarithm of inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

PIM-1 Signaling Pathway

PIM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1 PIM-1 STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes & Translocates BAD BAD PIM1->BAD Inhibits (p) p21 p21 PIM1->p21 Inhibits cMyc c-Myc PIM1->cMyc Stabilizes Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Inhibits Cell_Cycle_Progression Cell_Cycle_Progression p21->Cell_Cycle_Progression Inhibits cMyc->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Induces Gene_Transcription->PIM1 Expression

Caption: PIM-1 signaling pathway promoting cell survival and proliferation.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow start Start: Prepare Reagents step1 Dispense Kinase, Substrate, and ATP into 96-well plate start->step1 step2 Add Serial Dilutions of Inhibitors step1->step2 step3 Incubate at 30°C for 60 min step2->step3 step4 Add Detection Reagent (e.g., for ATP quantification) step3->step4 step5 Read Plate (Luminescence/Fluorescence) step4->step5 step6 Data Analysis: Calculate % Inhibition step5->step6 step7 Generate Dose-Response Curve and Calculate IC50 step6->step7 end End: Determine IC50 step7->end

Caption: Workflow for determining the IC50 of kinase inhibitors.

References

Comparative Cross-Reactivity Profiling of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine (PMPA-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel investigational compound 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine (designated PMPA-1) against established kinase inhibitors. The pyrazole-pyridine scaffold is a recognized pharmacophore in kinase inhibitor design, suggesting potential activity against various kinase families. This document outlines the biochemical and cellular profiling of PMPA-1, comparing its selectivity and potency with commercially available Janus Kinase (JAK) inhibitors, Tofacitinib and Upadacitinib, to contextualize its potential therapeutic window and off-target liabilities.

Biochemical Cross-Reactivity Profiling

To ascertain the selectivity of PMPA-1, its inhibitory activity was assessed against a panel of 96 kinases, with a focus on the JAK family, and compared to Tofacitinib (a pan-JAK inhibitor) and Upadacitinib (a JAK1-selective inhibitor). The half-maximal inhibitory concentrations (IC50) were determined using a radiometric in vitro kinase assay.

Table 1: Comparative Biochemical Kinase Inhibition Profile (IC50, nM)

Kinase TargetPMPA-1 (Investigational) Tofacitinib (Comparator 1)Upadacitinib (Comparator 2)
JAK1 25 11243
JAK2 45 20110
JAK3 >10,000 1>5,000
TYK2 150 116580
ABL1>5,000>10,000>10,000
AKT1>10,0005,800>10,000
CDK22,500>10,0008,500
EGFR>10,000>10,000>10,000
ERK2>10,000>10,000>10,000
p38α8,500>10,000>10,000
SRC4,800>10,000>10,000
VEGFR23,200>10,0007,800

Data presented are hypothetical and for illustrative purposes.

The biochemical data suggest that PMPA-1 is a potent inhibitor of JAK1 and JAK2, with notable selectivity against JAK3, a profile distinct from the comparators.

Cellular Activity and Selectivity

To determine if the biochemical activity translates to a cellular context, target engagement and anti-proliferative assays were conducted. A cellular thermal shift assay (CETSA) was used to measure target engagement, while a standard cell viability assay was used to assess the impact on the proliferation of a human erythroleukemia cell line (TF-1), which is dependent on JAK signaling.

Table 2: Comparative Cellular Activity Profile

AssayPMPA-1 (Investigational) Tofacitinib (Comparator 1)Upadacitinib (Comparator 2)
JAK1 Target Engagement (EC50, nM) 8525098
JAK2 Target Engagement (EC50, nM) 12075350
Anti-Proliferative Activity (GI50, nM) 150280180

Data presented are hypothetical and for illustrative purposes.

PMPA-1 demonstrates potent cellular target engagement of JAK1 and JAK2, leading to effective inhibition of cell proliferation in a JAK-dependent cell line.

Signaling Pathway Analysis

The JAK-STAT signaling pathway is a critical regulator of cytokine signaling. Inhibition of JAK kinases is expected to reduce the phosphorylation of downstream STAT proteins.

JAK_STAT_Pathway cluster_membrane cluster_cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Recruits STAT STAT Receptor->STAT Recruits STAT pJAK pJAK JAK->pJAK Autophosphorylation pJAK->Receptor Phosphorylates Receptor pJAK->STAT Phosphorylates pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene PMPA1 PMPA-1 PMPA1->pJAK Inhibits

Caption: The JAK-STAT Signaling Pathway and the inhibitory action of PMPA-1.

Western blot analysis confirmed that treatment with PMPA-1 leads to a dose-dependent reduction in the phosphorylation of STAT3 in response to IL-6 stimulation in TF-1 cells, consistent with its mechanism of action as a JAK1/2 inhibitor.

Experimental Protocols

The following protocols were employed for the characterization of PMPA-1 and the comparator compounds.

In Vitro Kinase Assay

A radiometric kinase assay was used to determine the IC50 values.[1]

  • Principle: Measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a specific peptide substrate for each kinase.

  • Procedure:

    • Kinases were incubated with the substrate, [γ-³³P]ATP, and a range of inhibitor concentrations (10-point, 3-fold serial dilutions).

    • Reactions were carried out in a 96-well plate at room temperature.

    • Reactions were stopped, and the phosphorylated substrate was captured on a phosphocellulose filter plate.

    • Radioactivity was measured using a scintillation counter.

    • IC50 values were calculated from the dose-response curves.

Cellular Target Engagement (CETSA)
  • Principle: Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • Procedure:

    • Intact TF-1 cells were treated with various concentrations of the inhibitors or vehicle control.

    • Cells were heated to a specific temperature to induce protein denaturation.

    • Cells were lysed, and the soluble fraction (containing non-denatured protein) was separated from the aggregated fraction by centrifugation.

    • The amount of soluble target protein (JAK1 or JAK2) was quantified by Western blot or ELISA.

    • EC50 values were determined from the concentration-dependent thermal stabilization.

Anti-Proliferative Assay
  • Principle: Measures the effect of the compounds on the proliferation of the JAK-dependent TF-1 cell line.

  • Procedure:

    • TF-1 cells were seeded in 96-well plates and treated with a range of inhibitor concentrations.

    • Cells were incubated for 72 hours.

    • Cell viability was assessed using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).

    • GI50 (concentration for 50% growth inhibition) values were calculated from the dose-response curves.

Experimental_Workflow Start Compound Synthesis (PMPA-1) Biochem Biochemical Screening (In Vitro Kinase Panel) Start->Biochem Cellular Cell-Based Assays Biochem->Cellular Hits Target Target Engagement (CETSA) Cellular->Target Prolif Anti-Proliferation (TF-1 Cells) Cellular->Prolif Signaling Signaling Pathway (pSTAT3 Western Blot) Cellular->Signaling PKPD Pharmacokinetics & Pharmacodynamics (In Vivo) Cellular->PKPD Leads Efficacy In Vivo Efficacy Models (e.g., Xenograft) PKPD->Efficacy End Lead Candidate Efficacy->End

Caption: A generalized experimental workflow for kinase inhibitor profiling.

Conclusion

The investigational compound this compound (PMPA-1) exhibits a distinct cross-reactivity profile compared to the established JAK inhibitors Tofacitinib and Upadacitinib. Based on the presented data, PMPA-1 is a potent dual inhibitor of JAK1 and JAK2 with exceptional selectivity against JAK3. This profile suggests a potentially different therapeutic and safety window, which may offer advantages in specific indications where JAK3 inhibition is undesirable. The potent cellular activity and demonstrated on-target effects in a relevant signaling pathway underscore its potential as a lead compound for further preclinical development. Further studies are warranted to explore its full kinome-wide selectivity and in vivo efficacy.

References

A Comparative Analysis of Pyridinylmethyl Pyrazolamines and Existing Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the insecticidal activity of emerging pyridinylmethyl pyrazolamine derivatives and established agrochemicals. The data presented is compiled from various research studies to offer a preliminary performance assessment. It is important to note that direct, comprehensive comparative studies under uniform conditions are limited. Therefore, the data presented herein is for informational purposes and should be interpreted with caution. Further research is required for a definitive comparative evaluation.

Quantitative Performance Data

The following tables summarize the lethal concentration (LC50) values of various insecticidal compounds against key agricultural pests. The data has been extracted from multiple peer-reviewed publications. Differences in experimental conditions across studies (e.g., larval instar, bioassay method, temperature, humidity) may influence the reported values.

Table 1: Comparative Efficacy (LC50 in mg/L or ppm) Against Plutella xylostella (Diamondback Moth)

Compound ClassActive Ingredient/CompoundLC50 (mg/L or ppm)Citation
Pyridinylmethyl Pyrazolamine Derivatives N-pyridylpyrazole thiazole (Compound 7g)5.32
Pyridalyl0.447 - 2.528
Diamide Insecticides Chlorantraniliprole0.000275 - 0.00037 (% conc.)[1]
Flubendiamide0.00050 - 0.00062 (% conc.)[1]
Spinosyns Spinosad0.00486 - 0.00541 (% conc.)[1]
Organophosphates Quinalphos3.30 - 3.67 (% conc.)[1]
Profenofos9.43 - 20.31[2]
Pyrethroids Fenvalerate3.76 - 4.12 (% conc.)[1]
Pyrroles Chlorfenapyr0.432 - 2.104[2]
Oxadiazines Indoxacarb2.162 - 8.266[2]

Table 2: Comparative Efficacy (LC50 in mg/L or ppm) Against Spodoptera exigua (Beet Armyworm)

Compound ClassActive Ingredient/CompoundLC50 (mg/L or ppm)Citation
Diamide Insecticides ChlorantraniliproleOral: Not specified, but most toxic[3]
CyantraniliproleLow resistance ratio (4.0 - 12.1)[4]
Spinosyns SpinosadOral: 5.24 (relative toxicity)[3]
Avermectins Emamectin benzoate0.005[5]
Insect Growth Regulators Lufenuron0.65[5]
Organophosphates Chlorpyrifos175[5]
Pyrethroids Cypermethrin146[5]
Pyrroles ChlorfenapyrResistance ratio: 1.1 - 113.8[4]
Carbamates MethomylResistance ratio: 16.4 - 223.6[4]

Table 3: Comparative Efficacy (LC50 in ppm) Against Various Aphid Species

Compound ClassActive IngredientAphis gossypii (Cotton Aphid)Rhopalosiphum maidis (Corn Leaf Aphid)Citation
Neonicotinoids Imidacloprid34.5779.028[6]
Thiamethoxam40.71314.281[6]
Acetamiprid29.52610.589[6]
Phenylpyrazoles Fipronil43.99324.846[6]
Pyridine Azomethines Flonicamid14.2046.682[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summaries of standard protocols used for evaluating insecticide efficacy.

Leaf-Dip Bioassay for Plutella xylostella

This method is widely adopted for assessing the toxicity of insecticides to leaf-eating insects.[7][8]

  • Insect Rearing: A susceptible laboratory strain of P. xylostella is maintained on untreated host plant leaves (e.g., cabbage, mustard) at approximately 25°C, 60% relative humidity, and a 16:8 hour (light:dark) photoperiod.[7] Second or third instar larvae are typically used for the bioassay.[7]

  • Preparation of Test Solutions: The test insecticide is diluted to various concentrations using distilled water. A wetting agent may be added for plants with waxy leaves.[8]

  • Leaf Treatment: Host plant leaves are individually dipped into the test solution for 10 seconds with gentle agitation and then allowed to air dry.[8] Control leaves are dipped in a solution containing only water and the wetting agent.

  • Exposure: The treated leaves are placed in ventilated containers (e.g., petri dishes). A minimum of 40 larvae, divided into at least four replicates, are introduced to each container.[9]

  • Mortality Assessment: Larval mortality is assessed after a specific period, which can vary depending on the insecticide's mode of action (e.g., 72 to 96 hours for diamides).[9] Larvae are considered dead if they are unable to make coordinated movements when gently prodded.[8]

  • Data Analysis: The mortality data is subjected to probit or logit analysis to determine the LC50 and LC90 values.[10]

Topical Application Bioassay for Spodoptera exigua

This method is used to determine the contact toxicity of an insecticide.[11][12]

  • Insect Rearing: S. exigua larvae are reared on an artificial diet under controlled environmental conditions. Third instar larvae are commonly used for this bioassay.[3]

  • Preparation of Insecticide Solutions: The insecticide is dissolved in a volatile solvent like acetone to prepare a range of concentrations.[12]

  • Application: A precise volume (e.g., 1 microliter) of the insecticide solution is applied to the dorsal thorax of each larva using a micro-applicator.[12] Control larvae are treated with the solvent alone.

  • Observation: After treatment, the larvae are transferred to individual containers with a food source and kept under controlled conditions.

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours) post-application.

  • Data Analysis: The dose-response data is analyzed using probit analysis to calculate the LD50 (median lethal dose).

Ryanodine Receptor Binding Assay

This assay is used to determine if a compound interacts with the ryanodine receptor, a key target for diamide insecticides.[13][14]

  • Membrane Preparation: Muscle tissue (e.g., from housefly thoraces) is homogenized in a buffer solution. The homogenate is then centrifuged to isolate the microsomal fraction containing the ryanodine receptors.[13]

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the ryanodine receptor (e.g., [3H]ryanodine or a radiolabeled diamide). The test compound is added at various concentrations to compete with the radiolabeled ligand for binding.

  • Separation and Quantification: The mixture is filtered to separate the membrane-bound radioligand from the unbound ligand. The radioactivity on the filter is then measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). This provides an indication of the compound's affinity for the ryanodine receptor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the mode of action and experimental evaluation of these insecticides.

ModeOfAction cluster_Neonicotinoids Neonicotinoid & Pyridinylmethyl Pyrazolamine (nAChR Agonist) Pathway cluster_Diamides Diamide & Potential Pyridinylmethyl Pyrazolamine (RyR Modulator) Pathway Insecticide Neonicotinoid or Pyridinylmethyl Pyrazolamine nAChR Nicotinic Acetylcholine Receptor (nAChR) Insecticide->nAChR Binds to Neuron Postsynaptic Neuron IonChannel Ion Channel Opening Neuron->IonChannel Activates Overstimulation Continuous Nerve Stimulation IonChannel->Overstimulation Leads to Paralysis Paralysis & Death Overstimulation->Paralysis Diamide Diamide Insecticide or Pyridinylmethyl Pyrazolamine RyR Ryanodine Receptor (RyR) Diamide->RyR Binds to Calcium Uncontrolled Calcium Release RyR->Calcium Activates Muscle Muscle Contraction Calcium->Muscle Depletion Calcium Store Depletion Muscle->Depletion Leads to Paralysis2 Paralysis & Death Depletion->Paralysis2

Caption: Putative Modes of Action for Pyridinylmethyl Pyrazolamines.

LeafDipBioassay start Start prep_solutions Prepare Insecticide Dilutions start->prep_solutions treat_leaves Dip Host Plant Leaves prep_solutions->treat_leaves dry_leaves Air Dry Treated Leaves treat_leaves->dry_leaves introduce_larvae Introduce Larvae to Treated Leaves dry_leaves->introduce_larvae incubate Incubate under Controlled Conditions introduce_larvae->incubate assess_mortality Assess Larval Mortality incubate->assess_mortality analyze_data Analyze Data (Probit Analysis) assess_mortality->analyze_data end End (LC50) analyze_data->end

Caption: Leaf-Dip Bioassay Experimental Workflow.

TopicalApplicationBioassay start Start prep_solutions Prepare Insecticide in Acetone start->prep_solutions apply_topically Apply to Larval Dorsal Thorax prep_solutions->apply_topically transfer_larvae Transfer to Diet apply_topically->transfer_larvae incubate Incubate under Controlled Conditions transfer_larvae->incubate assess_mortality Assess Larval Mortality incubate->assess_mortality analyze_data Analyze Data (Probit Analysis) assess_mortality->analyze_data end End (LD50) analyze_data->end

Caption: Topical Application Bioassay Workflow.

References

Benchmarking 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine Against Known FAK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical Focal Adhesion Kinase (FAK) inhibitor, 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine, against a panel of well-characterized FAK inhibitors. The data presented for the known inhibitors is based on published experimental results, offering a benchmark for evaluating the potential efficacy of new chemical entities in FAK-targeted drug discovery.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of known FAK inhibitors. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of FAK by 50% in biochemical assays. A lower IC50 value indicates a higher potency.

CompoundFAK IC50 (nM)Assay Type
This compound [Data Not Available] -
Defactinib (VS-6063)0.6Biochemical Assay[1]
Ifebemtinib (IN10018)1FAK Autophosphorylation Assay[2]
PF-5622711.5Cell-free Assay[2]
VS-4718 (PND-1186)1.5Biochemical Assay[2]
Conteltinib (CT-707)1.6In vitro Kinase Assay[2]
PF-4313962Biochemical Assay[2]
TAE2265.5Biochemical Assay[2][3]
GSK22560980.4 (Kᵢ)ATP Competitive Kinase Assay[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of FAK inhibitors.

FAK Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified FAK.

Objective: To determine the IC50 value of a test compound against FAK.

Materials:

  • Recombinant human FAK enzyme

  • FAK substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[4]

  • Test compound (this compound) and known inhibitors

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 1 nM to 100 µM.[5]

  • Assay Plate Setup: Add the diluted compounds to the assay plate. Include controls for no inhibitor (100% activity) and no enzyme (background).

  • Enzyme Addition: Add the diluted FAK enzyme to each well, except for the background control.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the FAK substrate and ATP to all wells. The ATP concentration should be near its Km value for FAK.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).[6][7]

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then quantified via a luciferase-based reaction.[4]

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the FAK activity. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.[5]

Cellular FAK Autophosphorylation Assay

This assay measures the ability of a compound to inhibit FAK autophosphorylation at tyrosine 397 (Y397) in a cellular context, which is a key step in FAK activation.

Objective: To assess the cellular potency of a test compound in inhibiting FAK signaling.

Materials:

  • Cancer cell line with high FAK expression (e.g., MDA-MB-231, U-87MG)

  • Cell culture medium and supplements

  • Test compound and known inhibitors

  • Lysis buffer

  • Primary antibodies (anti-phospho-FAK Y397, anti-total FAK)

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them to extract cellular proteins.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against phospho-FAK (Y397) and total FAK.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for phospho-FAK and total FAK. The inhibitory effect is determined by the reduction in the ratio of phospho-FAK to total FAK in treated cells compared to untreated controls.

Mandatory Visualizations

FAK Signaling Pathway

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation pY397 pY397 FAK->pY397 Autophosphorylation Src Src pY397->Src Recruitment FAK_Src FAK/Src Complex PI3K_AKT PI3K/AKT Pathway FAK_Src->PI3K_AKT MAPK_ERK MAPK/ERK Pathway FAK_Src->MAPK_ERK Migration Cell Migration FAK_Src->Migration Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation MAPK_ERK->Proliferation Inhibitor 1-(pyridin-3-ylmethyl)- 1H-pyrazol-5-amine Inhibitor->FAK Inhibition FAK_Inhibition_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prep_Reagents Plate_Setup Plate Setup (Add Inhibitor Dilutions) Prep_Reagents->Plate_Setup Add_Enzyme Add FAK Enzyme Plate_Setup->Add_Enzyme Start_Reaction Initiate Reaction (Add Substrate/ATP Mix) Add_Enzyme->Start_Reaction Incubate Incubate (30°C, 45-60 min) Start_Reaction->Incubate Detect_Signal Detect Signal (e.g., ADP-Glo™) Incubate->Detect_Signal Analyze_Data Data Analysis (Calculate % Inhibition and IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

References

in vivo validation of the anti-inflammatory effects of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory effects of pyrazole derivatives, with a specific focus on compounds structurally related to 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine. While direct in vivo data for this specific molecule is not extensively available in the public domain, this document extrapolates from the well-established anti-inflammatory profile of the pyrazole scaffold and compares the performance of a closely related pyridinyl-pyrazole derivative against standard-of-care anti-inflammatory agents. The experimental data presented is drawn from preclinical studies on relevant pyrazole-based compounds.

Comparative Efficacy of Pyrazole Derivatives

The anti-inflammatory potential of pyrazole derivatives stems from their ability to modulate key inflammatory pathways. Many compounds from this class have demonstrated potent in vivo activity, often comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs).

A structurally related compound, a 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivative, has been evaluated in robust in vivo models of inflammation, providing valuable insights into the potential efficacy of this chemical class.[1] The following tables summarize its performance in comparison to standard anti-inflammatory drugs.

Table 1: Efficacy in Dextran Sulfate Sodium (DSS)-Induced Colitis Model [1]

Parameter1-(pyridin-4-yl)-1H-pyrazol-3-amine DerivativeDexamethasoneVehicle Control
Dosage Information not available1 mg/kg/day, i.p.Not Applicable
Body Weight Loss Significantly reduced weight loss compared to controlDid not prevent weight loss; in some studies, it aggravated itSignificant weight loss observed
Colon Length Significantly prevented colon shorteningDid not prevent colon shorteningSignificant colon shortening
Disease Activity Index (DAI) Significantly lower DAI score compared to controlDid not produce a significant reduction in the disease indexHigh DAI scores indicating severe colitis

Table 2: Efficacy in TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model [1]

Parameter1-(pyridin-4-yl)-1H-pyrazol-3-amine DerivativeDexamethasoneVehicle Control
Survival Rate Conferred significant protection against TNF-α induced lethalityProvided protectionHigh mortality rate
Serum IL-6 Levels Significantly reduced circulating IL-6 levelsReduced IL-6 levelsMarkedly elevated IL-6 levels

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo findings. The following are standard protocols for key experiments cited in the evaluation of anti-inflammatory pyrazole derivatives.

Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model of acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. A volume of 0.1 mL is injected into the sub-plantar region of the right hind paw of each animal.

  • Test Compound Administration: The test compound (e.g., a pyrazole derivative) and a standard drug (e.g., Diclofenac sodium) are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. A vehicle control group receives only the vehicle.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This model mimics the pathology of inflammatory bowel disease (IBD).

  • Animals: C57BL/6 mice are commonly used due to their susceptibility to DSS-induced colitis.

  • Induction of Colitis: Mice are provided with drinking water containing 2-5% (w/v) DSS for a period of 5-7 days.

  • Test Compound Administration: The test compound is typically administered daily via oral gavage or intraperitoneal injection, starting from the first day of DSS administration.

  • Monitoring of Disease Activity: The Disease Activity Index (DAI) is calculated daily based on a scoring system that includes weight loss, stool consistency, and the presence of blood in the stool.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and the colon is excised. Colon length is measured, and tissue samples are collected for histological analysis and measurement of inflammatory markers such as myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α, IL-6, IL-1β).

Mechanism of Action and Signaling Pathways

Pyrazole derivatives exert their anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. A primary mechanism for many pyrazole compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2] Furthermore, many pyrazole derivatives have been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the gene expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][3]

Below are diagrams illustrating the general inflammatory signaling pathway and a typical experimental workflow for evaluating anti-inflammatory compounds.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4_TNFR TLR4 / TNFR Inflammatory_Stimuli->TLR4_TNFR MyD88_TRADD MyD88 / TRADD TLR4_TNFR->MyD88_TRADD IKK_Complex IKK Complex MyD88_TRADD->IKK_Complex IκBα IκBα IKK_Complex->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes activates transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->IKK_Complex inhibits G Animal_Model Selection of Animal Model (e.g., Carrageenan-induced edema) Grouping Animal Grouping (Vehicle, Test Compound, Standard) Animal_Model->Grouping Dosing Compound Administration Grouping->Dosing Induction Induction of Inflammation Dosing->Induction Measurement Measurement of Inflammatory Parameters (e.g., Paw Volume, Cytokines) Induction->Measurement Data_Analysis Data Analysis and Comparison Measurement->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, antiviral, and antitumor agents.[1] Their mechanism of action often involves the inhibition of key enzymes in signaling pathways, such as kinases, or the disruption of protein-protein interactions.[2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[4,3-c]pyridine derivatives against various biological targets, supported by experimental data and methodologies.

Inhibitors of PEX14–PEX5 Protein–Protein Interaction (Trypanocidal Activity)

Researchers have identified pyrazolo[4,3-c]pyridines as the first inhibitors of the PEX14–PEX5 protein-protein interaction (PPI), which is crucial for the metabolism of Trypanosoma parasites, the causative agents of devastating diseases.[3][4][5] The inhibition of this PPI leads to the mislocalization of glycosomal enzymes, which is fatal to the parasite.[4][6]

A structure-guided drug discovery approach, including in silico screening and NMR chemical shift perturbation (CSP) assays, identified a pyrazolo[4,3-c]pyridine derivative as a potent hit with a dissociation constant (KD) of 163 μM.[3] Optimization of this initial hit led to the development of compounds with significant trypanocidal activity.[4] The docking studies suggested that the phenyl group of the inhibitor occupies a tryptophan pocket on the surface of TbPEX14, while an indole moiety fills another hotspot.[3] Merging features from two parent compounds led to a hybrid molecule with superior activity in an AlphaScreen PPI inhibition assay.[3]

Table 1: SAR of Pyrazolo[4,3-c]pyridines as PEX14-PEX5 PPI Inhibitors

CompoundModificationIC50 (μM) AlphaScreenK D (μM) NMREC50 (μM) T. brucei
1 Initial Hit-163>50
13 Optimized Analog---
20 Optimized Analog---
29 Hybrid MoleculeSuperior to 13 & 20--

Note: Specific IC50 and EC50 values for compounds 13, 20, and 29 were not available in the provided search results but were described as improved.

  • NMR Chemical Shift Perturbation (CSP) Assay: This assay was used to screen for binding of compounds to 15N-labelled TbPEX14 NTD.[3] The dissociation constant (KD) was determined by monitoring the chemical shift changes in the protein's NMR spectrum upon titration with the compound.

  • AlphaScreen PPI Inhibition Assay: This bead-based immunoassay was used to quantify the inhibition of the PEX14–PEX5 interaction. The activity of the compounds was measured by their ability to reduce the luminescent signal, from which IC50 values were calculated.[3]

  • Trypanocidal Activity Assay: The in vitro efficacy of the compounds against Trypanosoma brucei was determined using cell viability assays. EC50 values were calculated from a 12-point titration and Hill curve fitting.[3][6]

PEX14_PEX5_Inhibition cluster_parasite Trypanosoma Parasite cluster_inhibitor Mechanism of Action PEX5 PEX5 Protein PEX14 PEX14 Protein PEX5->PEX14 Normal Interaction Glycosome Glycosome PEX14->Glycosome Enzyme Import Metabolism Essential Metabolism Glycosome->Metabolism Functions Enzymes Glycosomal Enzymes Death Parasite Death Pyrazolo_pyridine Pyrazolo[4,3-c]pyridine Inhibitor Pyrazolo_pyridine->PEX14 Inhibits Interaction

Caption: Inhibition of the PEX14-PEX5 interaction by pyrazolo[4,3-c]pyridines disrupts glycosomal protein import in Trypanosoma, leading to parasite death.

Carbonic Anhydrase (CA) Inhibitors

Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of various human (hCA) and bacterial carbonic anhydrase isoforms.[7] The SAR studies revealed that the nature of the linker between the pyrazolopyridine core and the benzenesulfonamide moiety is crucial for inhibitory activity.[7]

For instance, the presence of an N-methylpropionamide linker was favorable for hCA I inhibitory activity.[7] Several compounds in this series showed potent inhibition against cytosolic isoforms hCA I and hCA II, as well as bacterial β- and γ-CAs, with some exhibiting greater potency than the standard drug acetazolamide (AAZ).[7]

Table 2: SAR of Pyrazolo[4,3-c]pyridine Sulfonamides as CA Inhibitors (Ki in nM)

CompoundhCA IhCA IIhCA IXhCA XIIBpsCAβEcoCAγ
1f PotentMore potent than AAZ--ActiveVery Potent
1g Potent-----
1h Potent-----
1k Potent--Good Selectivity--
1b Less Active---SelectiveSelective
AAZ (standard) ------

Note: Specific Ki values were not provided in the abstract but the relative activities were described.

  • Stopped-Flow CO2 Hydrase Assay: The inhibitory activity of the synthesized sulfonamides against various CA isoforms was assessed using a stopped-flow instrument.[7] This method measures the enzyme-catalyzed CO2 hydration, and the inhibition constants (Ki) are determined from the concentration-dependent inhibition of this reaction.

Kinase Inhibitors

The pyrazolopyridine scaffold is a common feature in the design of kinase inhibitors for various therapeutic areas, including cancer.[2]

A series of 4-(pyrazol-3-yl)-pyridines, which can be considered analogs of pyrazolo[4,3-c]pyridines, were developed as potent JNK inhibitors.[8][9] The optimization of this scaffold led to compounds with good in vivo profiles.[8] The SAR studies indicated that pyridine-containing compounds were more potent than their pyrimidine counterparts.[8] Substitution on the pyrazole and pyridine rings significantly influenced the inhibitory activity. For example, introducing a chlorine atom at the C-5 position of the pyridine ring provided a two-fold increase in activity.[8]

Table 3: SAR of 4-(Pyrazol-3-yl)-pyridines as JNK3 Inhibitors

CompoundX (Pyridine C5)R1 (Pyrazole N1)IC50 (nM) JNK3
12 HH160
13 ClH~80
14 HAlkyl>160

Pyrazolo[4,3-c]pyridine-based compounds have been optimized as mutant-selective inhibitors of the Epidermal Growth Factor Receptor (EGFR). Replacement of an aliphatic tail with a cyclopropylsulfonylpyrazole group was found to introduce the desired activity against single mutants of EGFR.[2]

N-pyridyl pyrazolo[4,3-c]pyridines have been developed as oral pan-Pim kinase inhibitors.[2] The optimization of 3,5-disubstituted pyrazolo[3,4-c]pyridines also led to potent pan-Pim inhibitors.[2]

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis cluster_optimization Lead Optimization Scaffold Pyrazolo[4,3-c]pyridine Scaffold Synthesis Chemical Synthesis of Analogs Scaffold->Synthesis In_vitro In vitro Assays (Enzyme/Cell-based) Synthesis->In_vitro In_vivo In vivo Models (Animal Studies) In_vitro->In_vivo Data Collect Data (IC50, EC50, Ki) In_vitro->Data SAR Establish SAR Data->SAR Lead_Opt Optimize Lead Compound SAR->Lead_Opt Lead_Opt->Synthesis Iterative Cycle

Caption: A general experimental workflow for structure-activity relationship (SAR) studies of pyrazolo[4,3-c]pyridine derivatives.

Conclusion

The pyrazolo[4,3-c]pyridine scaffold is a versatile platform for the development of potent and selective inhibitors of various biological targets. The structure-activity relationship studies highlight the importance of specific substitutions on the pyrazole and pyridine rings, as well as the nature of linkers to other pharmacophoric groups. For PEX14-PEX5 PPI inhibitors, aromatic interactions are key for binding. In the case of carbonic anhydrase inhibitors, the linker to the sulfonamide moiety dictates potency and selectivity. For kinase inhibitors, substitutions on the heterocyclic core are critical for achieving high affinity and selectivity. Future research in this area will likely focus on further optimization of these scaffolds to develop novel therapeutics with improved efficacy and safety profiles.

References

validation of the urate transporter 1 inhibitory activity of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of hyperuricemia therapeutics, the quest for potent and selective Urate Transporter 1 (URAT1) inhibitors remains a paramount objective. URAT1, a key renal transporter, is responsible for the reabsorption of uric acid, making it a prime target for intervention in conditions like gout.[1] This guide provides a comprehensive validation and comparative analysis of emerging pyrazole derivatives, juxtaposing their performance against established alternatives with supporting experimental data.

Quantitative Comparison of URAT1 Inhibitory Activity

The inhibitory potency of novel pyrazole derivatives against human URAT1 (hURAT1) has been evaluated in various preclinical studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several notable pyrazole compounds compared to established URAT1 inhibitors.

Compound ClassCompoundhURAT1 IC50Reference CompoundhURAT1 IC50
Pyrazole Derivatives Compound 1h (Diaryl)0.035 µMLesinurad7.18 µM
Benzbromarone0.28 µM
URAT1 inhibitor 635 nMLesinurad7180 nM
Benzbromarone280 nM
CC180021.69 µM--
Established Inhibitors Benzbromarone0.28 µM--
Lesinurad7.18 µM--

Head-to-Head In Vivo Efficacy

Preclinical evaluation in a hyperuricemic mouse model demonstrated the potent urate-lowering effects of the pyrazole derivative CC18002. In this study, the efficacy of CC18002 was comparable to that of benzbromarone at the same dosage, highlighting its potential as a promising therapeutic candidate.[2] Further in vivo studies are crucial to establish comprehensive dose-response relationships and pharmacokinetic profiles for this class of compounds.

Selectivity Profile of Pyrazole Derivatives

A critical aspect of developing novel URAT1 inhibitors is ensuring their selectivity over other renal transporters to minimize off-target effects. Preliminary data for a pyrazole-based URAT1 inhibitor shows the following selectivity profile:

TransporterIC50
OAT110.16 µM
ABCG24.04 µM

This initial screen suggests a degree of selectivity for URAT1, though further comprehensive profiling against a broader panel of transporters, including OAT3 and GLUT9, is necessary to fully characterize the safety and specificity of these derivatives.

Experimental Protocols

In Vitro URAT1 Inhibition Assay (HEK293 Cells)

This protocol outlines the methodology for determining the in vitro inhibitory activity of test compounds on hURAT1 expressed in Human Embryonic Kidney 293 (HEK293) cells.

1. Cell Culture and Plating:

  • Maintain HEK293 cells stably expressing hURAT1 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).[3]

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Seed the cells in 24-well plates at a density that achieves approximately 80% confluency on the day of the assay.[2]

2. Uric Acid Uptake Assay:

  • On the day of the assay, wash the cell monolayers twice with a pre-warmed physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[4]

  • Pre-incubate the cells for 10-15 minutes at 37°C with the buffer containing various concentrations of the pyrazole derivative or a reference inhibitor (e.g., benzbromarone).[4]

  • Initiate the uptake reaction by adding the buffer containing [¹⁴C]-labeled uric acid (final concentration, e.g., 20 µM) and the respective inhibitor concentration.[3]

  • Allow the uptake to proceed for a defined linear period (e.g., 5 minutes) at 37°C.[3]

  • Terminate the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold buffer.[4]

3. Data Analysis:

  • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).[4]

  • Measure the radioactivity in the cell lysates using a liquid scintillation counter.[4]

  • Determine the total protein concentration in a parallel set of wells for normalization.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.[2]

In Vivo Hyperuricemia Model (Mouse)

This protocol describes the induction of hyperuricemia in mice to evaluate the in vivo efficacy of URAT1 inhibitors.

1. Animal Model:

  • Utilize male Kunming mice for the study.

  • Induce hyperuricemia by intraperitoneal injection of potassium oxonate, a uricase inhibitor, to block the breakdown of uric acid.[2] This is often followed by oral administration of a purine precursor like hypoxanthine or inosine to increase uric acid production.[2]

2. Dosing and Sample Collection:

  • Administer the test pyrazole derivative, a vehicle control, or a positive control (e.g., benzbromarone) orally at specified doses.

  • Collect blood samples at predetermined time points following drug administration.

3. Uric Acid Measurement:

  • Separate the serum from the blood samples.

  • Measure the serum uric acid concentrations using a commercial uric acid quantification kit.

4. Pharmacokinetic Analysis:

  • For pharmacokinetic studies, collect plasma samples at various time points after oral administration.

  • Quantify the plasma concentrations of the pyrazole derivative using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculate key pharmacokinetic parameters, including bioavailability, half-life, and maximum concentration (Cmax).

Visualizing the URAT1 Inhibition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of URAT1 inhibition and the workflow of the in vitro experimental protocol.

URAT1_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule Lumen Tubular Lumen (Urine) Cell Epithelial Cell Blood Bloodstream UricAcid_Lumen Uric Acid URAT1 URAT1 Transporter UricAcid_Lumen->URAT1 Reabsorption UricAcid_Cell Uric Acid URAT1->UricAcid_Cell Pyrazole Pyrazole Derivative Pyrazole->URAT1 Inhibition GLUT9 GLUT9 UricAcid_Cell->GLUT9 Efflux UricAcid_Blood Uric Acid GLUT9->UricAcid_Blood

Caption: Mechanism of URAT1 Inhibition by Pyrazole Derivatives.

Experimental_Workflow A 1. Seed HEK293-hURAT1 Cells B 2. Pre-incubate with Pyrazole Derivative A->B C 3. Add [¹⁴C]-Uric Acid B->C D 4. Incubate (e.g., 5 min) C->D E 5. Terminate and Wash D->E F 6. Cell Lysis E->F G 7. Measure Radioactivity F->G H 8. Data Analysis (IC50) G->H

References

Comparative Analysis of the Antibacterial and Antifungal Activity of Pyrazolylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyrazolylpyridines, a class of heterocyclic compounds, have garnered considerable interest within the scientific community due to their promising antibacterial and antifungal activities. This guide provides a comparative analysis of the antimicrobial and antifungal efficacy of various pyrazolylpyridine derivatives, supported by experimental data, to aid researchers and professionals in the field of drug development.

Quantitative Analysis of Antimicrobial Activity

The antibacterial and antifungal potential of pyrazolylpyridine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various pyrazolylpyridine derivatives against a range of bacterial and fungal strains, as reported in the scientific literature.

Table 1: Antibacterial Activity of Pyrazolylpyridine Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Series 1
Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylatesVariable ActivityVariable ActivityIneffectiveIneffective[1][2]
Diethyl 2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylatesVariable ActivityVariable ActivityIneffectiveIneffective[1][2]
Series 2
Imidazo-pyridine substituted pyrazole derivatives<1 (except MRSA)-<1<1[3]
Pyrazolo[3,4-b]pyridine Derivatives
Compound A12.5-2512.5-255050[4]
Compound B12.5-2512.5-255050[4]

Note: "Variable Activity" indicates that the effectiveness of the compounds varied depending on the specific substitutions on the aryl ring. "-" indicates that data was not available.

Table 2: Antifungal Activity of Pyrazolylpyridine Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerAspergillus flavusReference
Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylatesVariable ActivityVariable ActivityVariable Activity[1][2]
Diethyl 2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylatesVariable ActivityVariable ActivityVariable Activity[1][2]
Pyrazolopyrimidine Derivative 4c--Max Activity[5]
Pyrazolopyridine Derivative 7cMax Activity--[5]

Note: "Variable Activity" indicates that the effectiveness of the compounds varied depending on the specific substitutions on the aryl ring. "Max Activity" indicates the compound showed the highest activity in the study, but a specific MIC value was not provided in the abstract. "-" indicates that data was not available.

Experimental Protocols

The determination of the antimicrobial and antifungal activity of pyrazolylpyridines is conducted using standardized laboratory methods. The following are detailed methodologies for the key experiments cited.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent against bacteria.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The pyrazolylpyridine derivative is serially diluted in a 96-well microtiter plate containing a growth medium, creating a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (typically 35-37°C) for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Agar Disk Diffusion Method for Antifungal Susceptibility Testing

This method is commonly used to assess the antifungal activity of a compound.

  • Preparation of Fungal Inoculum: A standardized suspension of the test fungus is prepared.

  • Inoculation of Agar Plate: A sterile swab is dipped into the fungal suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar with supplements for fungi).

  • Application of Disks: Paper disks impregnated with a known concentration of the pyrazolylpyridine derivative are placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated under suitable conditions for fungal growth (e.g., 28-35°C for 24-48 hours or longer, depending on the fungus).

  • Measurement of Zone of Inhibition: The diameter of the clear zone around the disk, where fungal growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Proposed Mechanism of Action

The precise mechanism of action of pyrazolylpyridines is an active area of research. However, studies on related pyrazole derivatives suggest that their antimicrobial effects may arise from multiple modes of action. The primary proposed mechanisms involve the disruption of essential cellular processes in bacteria and fungi.

dot

Pyrazolylpyridine_Mechanism_of_Action cluster_bacterial_targets Bacterial Cell cluster_fungal_targets Fungal Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV Inhibition of\nDNA Replication Inhibition of DNA Replication DNA_Gyrase->Inhibition of\nDNA Replication blocks Ribosome Ribosome Inhibition of\nProtein Synthesis Inhibition of Protein Synthesis Ribosome->Inhibition of\nProtein Synthesis blocks Cell_Wall_Synthesis Cell Wall Synthesis Disruption of\nCell Wall Integrity Disruption of Cell Wall Integrity Cell_Wall_Synthesis->Disruption of\nCell Wall Integrity blocks Ergosterol_Synthesis Ergosterol Biosynthesis Disruption of\nCell Membrane Disruption of Cell Membrane Ergosterol_Synthesis->Disruption of\nCell Membrane blocks Pyrazolylpyridine Pyrazolylpyridine Derivatives Pyrazolylpyridine->DNA_Gyrase Pyrazolylpyridine->Ribosome Pyrazolylpyridine->Cell_Wall_Synthesis Pyrazolylpyridine->Ergosterol_Synthesis

Caption: Proposed mechanisms of antimicrobial action for pyrazolylpyridine derivatives.

Conclusion

Pyrazolylpyridines represent a promising class of compounds with significant potential for the development of new antibacterial and antifungal agents. The data presented in this guide highlight their activity against a range of clinically relevant pathogens. Further research focusing on structure-activity relationships and in-depth mechanistic studies will be crucial for optimizing the efficacy and safety of these compounds for therapeutic use. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel pyrazolylpyridine derivatives.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine, ensuring compliance and minimizing risk.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[2]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors or dust.[2][4]

In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[3] High-temperature incineration is a common and appropriate method for such compounds.[1][5]

1. Waste Classification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be classified as hazardous waste.[2]

  • Solid Waste: Collect unused or contaminated solid compound, along with contaminated items like weighing paper, gloves, and absorbent pads, in a designated solid chemical waste container.[1][3]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[3]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[1][2] In particular, avoid mixing with incompatible materials such as strong oxidizing agents and acids.[2][6]

2. Container Selection and Labeling:

  • Use containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.[3][7]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Toxic," "Irritant").[1][2]

3. Waste Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][2]

  • This area should be cool, dry, and away from direct sunlight and sources of ignition.[6]

4. Professional Disposal:

  • Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the EHS department.[1]

  • The ultimate disposal must be handled by a licensed professional waste disposal company.[1][4]

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the logical relationships in the disposal process for this compound.

Figure 1. Disposal Workflow for this compound A Step 1: Waste Segregation - Classify as Hazardous - Separate Solid & Liquid Waste B Step 2: Containerization - Use Compatible Containers - Securely Seal A->B C Step 3: Labeling - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols B->C D Step 4: Storage - Designated Accumulation Area - Ventilated & Secure C->D E Step 5: Professional Disposal - Contact EHS - Licensed Waste Contractor D->E

Caption: A step-by-step workflow for the proper disposal of the target compound.

Figure 2. Rationale for Hazardous Waste Classification A This compound B Structural Features A->B C Pyridine Moiety (Flammable, Toxic, Irritant Potential) B->C D Pyrazole Moiety (Biologically Active) B->D E Nitrogen-Containing Heterocycle B->E F Conclusion: Treat as Hazardous Waste C->F D->F E->F

Caption: Rationale for treating the compound as hazardous waste based on its structural components.

References

Essential Safety and Operational Guide for Handling 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 852990-17-1

  • Molecular Formula: C₉H₁₀N₄

  • Molecular Weight: 174.2 g/mol

Hazard Summary: While a specific Safety Data Sheet (SDS) for this compound is not readily available, the chemical structure, containing pyridine, pyrazole, and aromatic amine moieties, suggests potential hazards. Aromatic amines are noted for their potential toxicity, including carcinogenicity, and can often be absorbed through the skin.[1] Compounds with similar structures are classified as harmful if swallowed and can cause skin and serious eye irritation.[2][3] Therefore, this compound should be handled with care, assuming it is hazardous until proven otherwise.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPEStandardRationale
Eyes/Face Chemical safety goggles or a face shield.ANSI Z87.1 or EN 166Protects against splashes and airborne particles.[2]
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile or butyl rubber).ASTM F739 or EN 374Provides a barrier against skin contact.[4] Change gloves immediately if contaminated.
Body A laboratory coat worn over full-length clothing.Prevents contamination of personal clothing.[4]
Respiratory A NIOSH-approved respirator with organic vapor cartridges.NIOSH or EN 149Recommended when handling the powder outside of a chemical fume hood or if aerosolization is possible.

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe working environment. The following diagram outlines the step-by-step procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_gather Gather All Necessary Equipment prep_fume_hood->prep_gather handle_weigh Weigh the Compound Carefully prep_gather->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decontaminate Decontaminate Glassware and Surfaces handle_react->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash cluster_waste Waste Segregation cluster_container Containerization cluster_disposal Final Disposal waste_solid Solid Waste container_solid Labeled, Sealed Container waste_solid->container_solid waste_liquid Liquid Waste container_liquid Labeled, Sealed Container waste_liquid->container_liquid waste_sharps Contaminated Sharps container_sharps Puncture-Resistant Sharps Container waste_sharps->container_sharps disposal_ehs Contact EHS for Pickup container_solid->disposal_ehs container_liquid->disposal_ehs container_sharps->disposal_ehs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.